molecular formula C7H5BrClF B1273177 4-Bromo-2-chloro-5-fluorotoluene CAS No. 93765-83-4

4-Bromo-2-chloro-5-fluorotoluene

Cat. No.: B1273177
CAS No.: 93765-83-4
M. Wt: 223.47 g/mol
InChI Key: GYFUSHKOOPPODA-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorotoluene is a useful research compound. Its molecular formula is C7H5BrClF and its molecular weight is 223.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFUSHKOOPPODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371218
Record name 4-Bromo-2-chloro-5-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93765-83-4
Record name 4-Bromo-2-chloro-5-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-fluorotoluene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorotoluene is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the specific arrangement of its substituent groups—a bromine atom, a chlorine atom, and a fluorine atom on the toluene ring—allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential applications in research and drug development.

Chemical Identity and Properties

A notable point of clarification is the Chemical Abstracts Service (CAS) number for this compound. There appears to be some discrepancy in publicly available databases. For the purpose of this guide, we will consider the most frequently cited CAS number, while also acknowledging other reported numbers for isomeric structures. It is crucial for researchers to verify the identity of their starting materials through analytical methods such as NMR and mass spectrometry.

Isomer CAS Numbers:

Chemical NameCAS Number
This compound93765-83-4
4-Bromo-5-chloro-2-fluorotoluene201849-17-4
5-Bromo-4-chloro-2-fluorotoluene201849-18-5

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its closely related isomer, 4-Bromo-5-chloro-2-fluorotoluene.

PropertyThis compound4-Bromo-5-chloro-2-fluorotoluene
Molecular Formula C₇H₅BrClFC₇H₅BrClF
Molecular Weight 223.47 g/mol 223.47 g/mol
Appearance Not explicitly stated, likely a solid or liquidSolid or colorless to yellow liquid
Melting Point Not explicitly stated30-35 °C[1]
Boiling Point Not explicitly stated155-160 °C (predicted)
Density Not explicitly stated~1.65 g/mL (predicted)
Solubility Soluble in organic solvents like ethanol and acetoneSoluble in organic solvents like ethanol and acetone

Synthesis of Halogenated Toluene Derivatives

Proposed Synthesis Pathway

The synthesis of substituted bromochlorofluorotoluenes typically involves a sequence of electrophilic aromatic substitution reactions. A plausible route for this compound could start from a commercially available di-substituted toluene and proceed through nitration, reduction, and a Sandmeyer reaction.

G A 2-Chloro-5-fluorotoluene B Nitrated Intermediate A->B Nitration (HNO3, H2SO4) C Amino Intermediate B->C Reduction (e.g., SnCl2, HCl) D This compound C->D Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: A proposed three-step synthesis pathway for this compound.

Experimental Protocol (Adapted)

Step 1: Nitration of the Starting Toluene Derivative

This step involves the introduction of a nitro group onto the aromatic ring through electrophilic aromatic substitution.

  • Materials: Starting toluene derivative (e.g., 2-chloro-5-fluorotoluene), concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a round-bottom flask, cool the starting toluene derivative in an ice bath.

    • Slowly add concentrated sulfuric acid while stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

    • Add the nitrating mixture dropwise to the toluene solution, maintaining a low temperature.

    • Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture over crushed ice to precipitate the nitrated product.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • The crude product can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amino group, forming an aniline derivative.

  • Materials: Nitrated intermediate, a suitable reducing agent (e.g., tin(II) chloride dihydrate), concentrated hydrochloric acid, ethanol.

  • Procedure:

    • Dissolve the nitrated intermediate in a suitable solvent such as ethanol in a round-bottom flask.

    • Add a solution of the reducing agent in concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and neutralize it with a concentrated base solution (e.g., NaOH) until basic.

    • Extract the amino product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Step 3: Sandmeyer Reaction

The final step involves the conversion of the amino group to a bromine atom via a diazonium salt intermediate.

  • Materials: Amino intermediate, hydrobromic acid, sodium nitrite, copper(I) bromide.

  • Procedure:

    • Suspend the amino intermediate in a mixture of hydrobromic acid and water and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the final product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with a dilute base solution and then with water.

    • Dry the organic layer, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography.

Applications in Drug Development and Research

Halogenated aromatic compounds, such as this compound, are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence and position of the halogen atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of biologically active compounds. For instance, halogenated toluenes can serve as precursors for more complex molecules that may exhibit a range of pharmacological activities.[2]

A related compound, 4-bromo-2-chlorotoluene, has been noted for its potential to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.[2] This suggests that derivatives of this compound could be explored for their effects on drug-metabolizing enzymes, a critical aspect of drug-drug interaction studies.

The general utility of such compounds lies in their ability to undergo further chemical modifications. The bromine atom, for example, is an excellent functional group for participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.

G cluster_0 Core Compound cluster_1 Intermediate Applications cluster_2 Final Products A This compound B Pharmaceutical Intermediates A->B C Agrochemical Intermediates A->C D Materials Science Precursors A->D E Active Pharmaceutical Ingredients (APIs) B->E F Novel Pesticides/Herbicides C->F G Functional Organic Materials D->G

Caption: Logical relationship of this compound as a versatile building block.

Safety and Handling

This compound and its isomers are classified as irritants. It is important to handle these chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound represents a key chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While there is some ambiguity regarding its CAS number that necessitates careful analytical verification, its chemical properties make it a versatile building block for a range of organic transformations. The provided synthesis protocol, adapted from a related isomer, offers a practical starting point for its laboratory preparation. Further research into the biological activities of its derivatives could unveil new therapeutic agents and other valuable chemical entities.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 4-Bromo-2-chloro-5-fluorotoluene. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₅BrClF.[1][2] It is also known by its IUPAC name, 1-bromo-5-chloro-2-fluoro-4-methylbenzene.[1][3] This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 93765-83-4[1][2]
Molecular Formula C₇H₅BrClF[1][2]
Molecular Weight 223.47 g/mol [1][2]
Appearance Colorless to yellow liquid[4]
Melting Point -40°C to -30°C (approximate)[4]
Boiling Point 155°C to 160°C[4]
Density ~1.65 g/mL[4]
Solubility Soluble in organic solvents such as ethanol and acetone.[4]

Note: Physical properties can vary slightly depending on the purity and experimental conditions. The data presented is a summary of available information.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would start from a suitable aminotoluene precursor, followed by a Sandmeyer reaction to introduce the bromo and chloro substituents. The following diagram illustrates a potential workflow.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Bromination) A Starting Material: 2-Chloro-5-fluorotoluene B Intermediate 1: 4-Nitro-2-chloro-5-fluorotoluene A->B HNO₃, H₂SO₄ C Intermediate 2: 4-Amino-2-chloro-5-fluorotoluene B->C Fe, HCl or SnCl₂, HCl D Diazonium Salt Intermediate C->D NaNO₂, HBr E Final Product: This compound D->E CuBr

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of similar compounds.[6] Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Nitration of 2-Chloro-5-fluorotoluene

  • To a stirred mixture of concentrated sulfuric acid, cooled to 0-5°C in an ice bath, slowly add 2-chloro-5-fluorotoluene.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-5-fluorotoluene, keeping the reaction temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice with stirring.

  • Collect the solid precipitate, 4-Nitro-2-chloro-5-fluorotoluene, by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Nitro Group

  • In a round-bottom flask, suspend the 4-Nitro-2-chloro-5-fluorotoluene in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the iron or tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Amino-2-chloro-5-fluorotoluene.

Step 3: Sandmeyer Reaction for Bromination

  • Suspend the 4-Amino-2-chloro-5-fluorotoluene in a mixture of hydrobromic acid and water, and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Analytical Characterization

Table 2: Analytical Characterization Methods

TechniqueDescription and Expected Observations
¹H NMR The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the two aromatic protons, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the positions of the halogen substituents.
¹³C NMR The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen atoms.
Mass Spectrometry (MS) Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of C₇H₅BrClF. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-halogen (C-F, C-Cl, C-Br) stretching vibrations.
General Experimental Protocol for NMR Spectroscopy
  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data to determine chemical shifts, coupling constants, and integration values to confirm the structure.

General Experimental Protocol for Mass Spectrometry
  • Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum over an appropriate mass range.

  • Analyze the molecular ion peak and its isotopic distribution to confirm the elemental composition.

General Experimental Protocol for IR Spectroscopy
  • Place a small amount of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.

  • Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Safety and Handling

This compound is classified as an irritant.[1][4] It is irritating to the eyes, respiratory system, and skin.[4]

Table 3: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Source:[1]

Precautionary Measures:

  • Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Use in a well-ventilated area.

  • Avoid breathing vapors or mist.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Applications in Research and Development

As a halogenated toluene derivative, this compound is a valuable building block in organic synthesis. The presence of multiple halogen atoms at specific positions on the aromatic ring allows for regioselective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions. This makes it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[5] The strategic placement of bromo, chloro, and fluoro substituents provides chemists with multiple handles to elaborate the molecular structure and fine-tune the physicochemical and biological properties of the target compounds.

References

A Technical Guide to the Physical Properties of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 4-Bromo-2-chloro-5-fluorotoluene, a halogenated aromatic compound relevant as an intermediate in organic synthesis for the pharmaceutical and agrochemical industries. Due to inconsistencies in commercially available data, this guide also presents information for the closely related isomer, 4-Bromo-5-chloro-2-fluorotoluene, to provide a clearer context for researchers.

Core Physical and Chemical Properties

The physical characteristics of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The data presented below has been compiled from various chemical suppliers and databases. It is important to note that experimental values for this compound (CAS: 93765-83-4) are not widely published; many available data points are either predicted or refer to the isomer 4-Bromo-5-chloro-2-fluorotoluene (CAS: 201849-17-4).

Data Summary of Physical Properties

PropertyThis compound (Target Compound)4-Bromo-5-chloro-2-fluorotoluene (Isomer)
CAS Number 93765-83-4[1][2][3]201849-17-4[4][5][6][7]
Molecular Formula C₇H₅BrClF[1][3]C₇H₅BrClF[5][7]
Molecular Weight 223.47 g/mol [1][3]223.47 g/mol [5][7]
Physical Form Not specified (likely liquid, based on isomer data)Solid[5] or Colorless clear liquid[4]
Melting Point -40°C to -30°C (ambiguous data)[6]30-35°C[5]
Boiling Point 155°C to 160°C (ambiguous data)[6]221.8 °C at 760 mmHg[4][6]
Density ~1.65 g/mL (ambiguous data)[6]1.618 g/cm³[4][6]
Flash Point Not specified87.9°C to 93°C[4][6]
Refractive Index Not specified1.545[4][6]
Vapor Pressure Not specified0.156 mmHg at 25°C[4][6]
Solubility Soluble in organic solvents (e.g., ethanol, acetone)[6]Not specified

Note: Some sources present conflicting data regarding the physical state of the isomer 4-Bromo-5-chloro-2-fluorotoluene. Researchers should verify the properties of any procured sample.

Experimental Protocols for Property Determination

Standardized methods are crucial for obtaining reliable physical property data. The following protocols describe general procedures for determining melting and boiling points for organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is the standard technique for determining the melting point of a solid crystalline substance.[8] It relies on heating a small sample in a capillary tube at a controlled rate.[9]

Methodology:

  • Sample Preparation: Ensure the solid sample is completely dry, as moisture can depress the melting point.[10] If necessary, grind the sample into a fine powder.[11]

  • Capillary Loading: Press the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[10][11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating:

    • For an unknown sample, a rapid initial heating can be performed to find an approximate melting point.[12]

    • For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point.[10][11]

    • Heat at a controlled rate of 1-2°C per minute near the melting point to ensure thermal equilibrium.[11]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).[10]

    • Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).[10]

    • The recorded values constitute the melting range. Pure substances typically exhibit a sharp melting range of 0.5-1.0°C.

Boiling Point Determination (Simple Distillation Method)

For liquid compounds, the boiling point is a key identifying characteristic. Simple distillation is a common and effective method when a sufficient quantity of the liquid (typically >5 mL) is available.[13][14]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottomed distilling flask, a condenser, a thermometer, and a receiving flask.[15] Ensure all connections are secure.

  • Sample Preparation: Place at least 5 mL of the liquid sample into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[13]

  • Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the condenser's side-arm. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[15]

  • Heating and Distillation:

    • Gently heat the flask.[16]

    • Control the heating to maintain a steady distillation rate of approximately 1-2 drops per second.[16]

  • Observation and Recording:

    • Allow the temperature to stabilize as the vapor continuously bathes the thermometer bulb.[13]

    • The constant temperature observed during the collection of the bulk of the distillate is the boiling point of the substance.[13]

    • Record the atmospheric pressure, as boiling point is pressure-dependent.[17]

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording p1 Dry the solid sample p2 Grind to a fine powder p1->p2 p3 Load into capillary tube (2-3 mm height) p2->p3 m1 Place capillary in melting point apparatus p3->m1 m2 Heat rapidly for approximate M.P. (optional) m1->m2 m3 Heat slowly (1-2°C/min) near expected M.P. m1->m3 r1 Record T₁: First drop of liquid appears m3->r1 r2 Record T₂: All solid has melted r1->r2 r3 Report Melting Range (T₁ - T₂) r2->r3

Caption: Workflow for Melting Point Determination by Capillary Method.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 4-bromo-2-chloro-5-fluorotoluene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a directly published synthesis, this document presents a logical and chemically sound multi-step route derived from established organic chemistry principles and analogous transformations reported in the literature. The proposed synthesis commences with the commercially available starting material, 3-chloro-4-fluorotoluene, and proceeds through a three-step sequence involving nitration, reduction, and a Sandmeyer reaction to yield the target molecule.

Proposed Synthesis Pathway Overview

The proposed synthesis for this compound is a three-step process starting from 3-chloro-4-fluorotoluene. The pathway is designed to regioselectively introduce the required substituents onto the toluene ring.

Synthesis_Pathway 3-Chloro-4-fluorotoluene 3-Chloro-4-fluorotoluene 2-Chloro-5-fluoro-4-nitrotoluene 2-Chloro-5-fluoro-4-nitrotoluene 3-Chloro-4-fluorotoluene->2-Chloro-5-fluoro-4-nitrotoluene Nitration (HNO3, H2SO4) 4-Amino-2-chloro-5-fluorotoluene 4-Amino-2-chloro-5-fluorotoluene 2-Chloro-5-fluoro-4-nitrotoluene->4-Amino-2-chloro-5-fluorotoluene Reduction (e.g., Fe/HCl) This compound This compound 4-Amino-2-chloro-5-fluorotoluene->this compound Sandmeyer Reaction (NaNO2, HBr, CuBr) Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction Start_Nitration 3-Chloro-4-fluorotoluene in H2SO4 Add_Nitrating_Mix Add HNO3/H2SO4 at 0-10°C Start_Nitration->Add_Nitrating_Mix Stir_RT Stir at Room Temp Add_Nitrating_Mix->Stir_RT Quench Pour onto Ice Stir_RT->Quench Filter_Wash Filter and Wash Solid Quench->Filter_Wash Purify_Nitration Recrystallize Filter_Wash->Purify_Nitration Product_Nitration 2-Chloro-5-fluoro-4-nitrotoluene Purify_Nitration->Product_Nitration Start_Reduction Nitro Compound in EtOH/HCl(aq) Add_Fe Add Fe Powder in Portions at Reflux Start_Reduction->Add_Fe Reflux Continue Reflux Add_Fe->Reflux Filter_Reduction Filter through Celite Reflux->Filter_Reduction Evaporate_Neutralize Evaporate EtOH & Neutralize Filter_Reduction->Evaporate_Neutralize Extract_Dry Extract and Dry Evaporate_Neutralize->Extract_Dry Product_Reduction 4-Amino-2-chloro-5-fluorotoluene Extract_Dry->Product_Reduction Start_Sandmeyer Amino Compound in HBr Diazotization Add NaNO2 at 0-5°C Start_Sandmeyer->Diazotization Add_Diazonium Add Diazonium Salt to CuBr Diazotization->Add_Diazonium Prepare_CuBr Prepare CuBr in HBr Solution Prepare_CuBr->Add_Diazonium Warm_Decompose Warm to Decompose Add_Diazonium->Warm_Decompose Extract_Wash_Dry Extract, Wash, and Dry Warm_Decompose->Extract_Wash_Dry Purify_Sandmeyer Purify (Distillation/Chromatography) Extract_Wash_Dry->Purify_Sandmeyer Product_Sandmeyer This compound Purify_Sandmeyer->Product_Sandmeyer

4-Bromo-2-chloro-5-fluorotoluene molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, safety information, and representative experimental protocols for this compound. This compound is a halogenated aromatic building block frequently utilized in organic synthesis for the development of novel pharmaceutical and agrochemical agents.

Molecular Structure and Identification

This compound is a substituted toluene molecule. The numbering of the aromatic ring begins at the methyl group (C1). Consequently, the substituents are located at the following positions: a chloro group at position 2, a bromo group at position 4, and a fluoro group at position 5.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-5-chloro-2-fluoro-4-methylbenzene .[1] This nomenclature prioritizes the alphabetical order of the substituents (bromo, chloro, fluoro, methyl) for numbering the benzene ring.

Key Identifiers:

  • Common Name: this compound

  • IUPAC Name: 1-bromo-5-chloro-2-fluoro-4-methylbenzene[1]

  • CAS Number: 93765-83-4[1][2]

  • Molecular Formula: C₇H₅BrClF[1][3]

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is experimentally determined, other values may be based on computational predictions for this specific isomer or experimental data from closely related isomers.

PropertyValueSource
Molecular Weight 223.47 g/mol [1][3]
Physical Form Solid (at 20°C, for related isomer)[4]
Melting Point 30-35°C (for related isomer 201849-17-4)[4]
Boiling Point 221.8 ± 35.0 °C (Predicted)[5]
Density 1.618 ± 0.06 g/cm³ (Predicted)[5]
Vapor Pressure 0.156 mmHg at 25°C (Predicted)[5]
Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Signal Word: Warning[1]

  • Precautionary Statements:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4][6]

    • P280: Wear protective gloves/eye protection/face protection.[4][6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[4][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Logical Structure Diagram

The following diagram illustrates the connectivity of the substituents to the central toluene core.

Core Toluene Core (C₆H₅-CH₃) C1 C1: -CH₃ (Methyl) Core->C1 at Pos 1 C2 C2: -Cl (Chloro) Core->C2 at Pos 2 C4 C4: -Br (Bromo) Core->C4 at Pos 4 C5 C5: -F (Fluoro) Core->C5 at Pos 5 H3 C3: -H Core->H3 at Pos 3 H6 C6: -H Core->H6 at Pos 6

Caption: Logical connectivity of substituents on the toluene ring.

Experimental Protocols

While specific synthetic routes for this compound (CAS 93765-83-4) are proprietary or not widely published, a plausible multi-step synthesis can be proposed based on standard organic chemistry reactions for preparing polysubstituted aromatics. A common strategy involves a sequence of electrophilic aromatic substitution, reduction, and Sandmeyer reactions.

Representative Synthesis Workflow

The diagram below outlines a logical workflow for a potential synthesis route.

A Starting Material (e.g., 2-Chloro-5-fluorotoluene) B Step 1: Nitration (HNO₃, H₂SO₄) A->B C Intermediate 1 (4-Nitro-2-chloro-5-fluorotoluene) B->C D Step 2: Reduction (e.g., SnCl₂, HCl) C->D E Intermediate 2 (4-Amino-2-chloro-5-fluorotoluene) D->E F Step 3: Sandmeyer Reaction (1. NaNO₂, HBr 2. CuBr) E->F G Final Product (this compound) F->G

Caption: A potential multi-step synthesis workflow.

General Protocol for the Sandmeyer Reaction (Step 3)

This protocol is a generalized procedure adapted from established methods for converting an aniline derivative to an aryl bromide.[7]

Objective: To convert 4-Amino-2-chloro-5-fluorotoluene to this compound.

Materials:

  • 4-Amino-2-chloro-5-fluorotoluene

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • Suspend the starting aniline (1 equivalent) in a mixture of hydrobromic acid and water in a reaction vessel.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Bromo-de-diazoniation:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic or stoichiometric amount) in hydrobromic acid, and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen gas evolution is expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic layers and wash with a dilute base solution (e.g., NaOH) followed by water or brine.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by techniques such as vacuum distillation or column chromatography on silica gel.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

References

Spectroscopic Data of 4-Bromo-2-chloro-5-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorotoluene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development settings. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from structurally related compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the toluene scaffold and comparison with data from similar halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 2.3 - 2.5Singlet--CH₃
~ 7.2 - 7.4Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3Ar-H (ortho to -CH₃)
~ 7.5 - 7.7DoubletJ(H-F) ≈ 6-8Ar-H (ortho to -Br)

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 20 - 22-CH₃
~ 115 - 120 (d, J(C-F) ≈ 20-25 Hz)Ar-C (ortho to -F)
~ 120 - 125Ar-C (C-Br)
~ 128 - 132 (d, J(C-F) ≈ 5-10 Hz)Ar-C (ortho to -CH₃)
~ 130 - 135Ar-C (C-Cl)
~ 135 - 140 (d, J(C-F) ≈ 2-5 Hz)Ar-C (ipso to -CH₃)
~ 155 - 160 (d, J(C-F) ≈ 240-250 Hz)Ar-C (C-F)

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2970 - 2850Medium-CH₃ stretch
1600 - 1450Strong, multiple bandsAromatic C=C ring stretch
1250 - 1150StrongC-F stretch
1100 - 1000StrongC-Cl stretch
800 - 600StrongC-Br stretch
900 - 675StrongAromatic C-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
222/224/226High[M]⁺ (Molecular ion)
207/209/211Medium[M - CH₃]⁺
143/145Medium[M - Br]⁺
187/189Low[M - Cl]⁺
124Low[C₇H₅F]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Solubilization: Gently vortex the mixture to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Place a small amount of the sample and about 100-200 mg of dry KBr powder in an agate mortar.

  • Grinding: Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Measurement: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (a few micrograms)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce the sample into the ion source. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample 4-Bromo-2-chloro- 5-fluorotoluene Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FTIR Spectrometer Grind->IR Prepare Pellet MS Mass Spectrometer (EI Source) Dissolve_MS->MS Direct Infusion or GC NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data

4-Bromo-2-chloro-5-fluorotoluene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Bromo-2-chloro-5-fluorotoluene, a key intermediate in various research and development applications. This document outlines the potential hazards, proper handling procedures, personal protective equipment, emergency protocols, and relevant physical and chemical properties to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[1] Based on available data, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C7H5BrClF[1][3]
Molecular Weight 223.47 g/mol [1][3]
Appearance Solid[2]
Melting Point 30-35°C[2]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential when handling this compound to minimize exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecificationsRationale
Eye/Face Protection Chemical safety goggles or glasses with side shields.[4][6] A face shield may be appropriate for splash-prone activities.[6]To prevent eye irritation or serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4][7]To prevent skin contact and subsequent irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if dusts are generated.To prevent respiratory tract irritation.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling
  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Avoid breathing dust, fumes, gas, mist, or vapors.[4]

  • Wash hands thoroughly after handling.[4][6]

  • Use only non-sparking tools and take precautionary measures against static discharge.[4][8]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[6]

Storage
  • Store in a tightly closed container.[4]

  • Keep in a cool, dry, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[3][4]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[8]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate personal protective equipment during the entire cleanup process.[3]

Experimental Protocols: Safety Assessment Methodologies

Skin Irritation/Corrosion Testing (OECD 439)

This in vitro test method uses a reconstituted human epidermis model to assess the potential of a substance to cause skin irritation. The protocol involves:

  • Application: Applying the test chemical to the surface of the skin tissue model.

  • Incubation: Incubating for a defined period.

  • Viability Assessment: Measuring cell viability using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates an irritant potential.

Acute Eye Irritation/Corrosion Testing (OECD 492)

This in vitro method utilizes a reconstituted human cornea-like epithelium model to evaluate eye irritation potential. The general procedure is:

  • Exposure: Applying the chemical to the corneal model.

  • Incubation: A short exposure period is followed by rinsing and a post-exposure incubation.

  • Viability Measurement: Determining the tissue viability. A decrease in viability below a specified level suggests the substance is an eye irritant.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

SafeHandlingWorkflow RiskAssessment Risk Assessment (Identify Hazards) EngineeringControls Implement Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngineeringControls Mitigate PPE Select & Use Appropriate PPE (Gloves, Goggles, Lab Coat) EngineeringControls->PPE Supplement Handling Safe Handling Procedures (Avoid Contact, No Ingestion) PPE->Handling Protect Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage After Use Spill Spill Response Handling->Spill If Spill Occurs FirstAid First Aid Handling->FirstAid If Exposure Occurs Emergency Emergency Procedures Spill->Emergency FirstAid->Emergency

Caption: Logical workflow for safe handling of this compound.

References

Technical Guide: Solubility Profile of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorotoluene (CAS No. 93765-83-4) is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is fundamental for its application in drug discovery, process development, and formulation. This technical guide provides an overview of the known physical and chemical properties of this compound and presents a detailed experimental protocol for the determination of its solubility.

Physicochemical Properties and Qualitative Solubility

While precise quantitative solubility data is sparse, qualitative descriptions and physical properties have been reported. This information is crucial for solvent selection in experimental solubility determination. The compound is noted to be soluble in organic solvents such as ethanol and acetone.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 93765-83-4[2][3]
Molecular Formula C₇H₅BrClF[2][3]
Molecular Weight 223.47 g/mol [2][3]
Physical Form Solid[4]
Melting Point 30-35 °C[4]
Boiling Point Approximately 155-160 °C[1]
Density Approximately 1.65 g/mL[1]
Qualitative Solubility Soluble in organic solvents (e.g., ethanol, acetone)[1]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • High-purity organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Thermostatic orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) by comparing its response to the calibration curve.

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_solid Weigh excess This compound start->prep_solid prep_solvent Add known volume of solvent prep_solid->prep_solvent shake Agitate at constant temperature (24-72h) prep_solvent->shake settle Allow excess solid to settle (≥2h) shake->settle filter Withdraw supernatant and filter settle->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for solubility determination using the isothermal shake-flask method.

References

An In-Depth Guide to 4-Bromo-2-chloro-5-fluorotoluene: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This document provides a detailed overview of the nomenclature for 4-Bromo-2-chloro-5-fluorotoluene, a substituted aromatic hydrocarbon.

IUPAC Name

The formal systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-bromo-5-chloro-2-fluoro-4-methylbenzene [1][2]. This name is derived by identifying the parent benzene ring and assigning locants to the substituents to give the lowest possible numbering.

Synonyms and Identifiers

In addition to its IUPAC name, this compound is known by several other names and identifiers, which are crucial for searching chemical databases and literature. The table below summarizes these synonyms and key identifiers.

TypeIdentifier
Common Name This compound[1][2][3]
IUPAC Name 1-bromo-5-chloro-2-fluoro-4-methylbenzene[1][2]
CAS Number 93765-83-4[1]
Molecular Formula C7H5BrClF[1]
Other Synonyms 2-Chloro-4-bromo-5-fluorotoluene[2]
1-bromo-5-chloro-2-fluoro-4-methyl-benzene[2]
Benzene, 1-bromo-5-chloro-2-fluoro-4-methyl-[2]

It is important to note that isomers of this compound exist, such as 1-bromo-2-chloro-5-fluoro-4-methylbenzene and 1-bromo-2-chloro-4-fluoro-5-methylbenzene, which have different CAS numbers (201849-17-4 and 201849-18-5, respectively) and distinct substitution patterns on the benzene ring[4][5][6]. Careful attention to the locants is essential to distinguish between these isomers.

Logical Relationship of Nomenclature

The relationship between the common name and the IUPAC name is based on the structural formula of the molecule. The common name uses "toluene" as the parent, implying a methyl group on a benzene ring. The substituents (bromo, chloro, and fluoro) are then numbered relative to the methyl group. The IUPAC name, however, prioritizes the substituents alphabetically (bromo, chloro, fluoro, methyl) when the numbering can start from multiple positions, leading to the systematic name 1-bromo-5-chloro-2-fluoro-4-methylbenzene.

G cluster_0 Chemical Structure cluster_1 Nomenclature Benzene Ring Benzene Ring Methyl (CH3) Methyl (CH3) Benzene Ring->Methyl (CH3) forms Toluene IUPAC Name 1-bromo-5-chloro-2-fluoro-4-methylbenzene Benzene Ring->IUPAC Name is parent for Methyl (CH3)->IUPAC Name Bromine (Br) Bromine (Br) Common Name This compound Bromine (Br)->Common Name Bromine (Br)->IUPAC Name Chlorine (Cl) Chlorine (Cl) Chlorine (Cl)->Common Name Chlorine (Cl)->IUPAC Name Fluorine (F) Fluorine (F) Fluorine (F)->Common Name Fluorine (F)->IUPAC Name Toluene Toluene Toluene->Common Name is parent for

Caption: Relationship between the chemical structure and its nomenclature.

References

Commercially available 4-Bromo-2-chloro-5-fluorotoluene suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorotoluene for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the toluene ring, makes it a versatile intermediate for introducing these functionalities into target structures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a proposed synthetic pathway, and its applications in research and drug development.

Physicochemical and Safety Data

The properties of this compound (CAS Number: 93765-83-4) are critical for its handling, application in synthesis, and safety considerations.[1][2]

PropertyValueSource
CAS Number 93765-83-4[1][2]
Molecular Formula C₇H₅BrClF[2]
Molecular Weight 223.47 g/mol [2]
IUPAC Name 1-bromo-5-chloro-2-fluoro-4-methylbenzene[2]
Synonyms 4-Bromo-2-chloro-5-fluoro toluene, 1-bromo-5-chloro-2-fluoro-4-methyl-benzene[2]
Safety and Handling Information

This compound is associated with specific hazards, and appropriate safety precautions must be observed.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[2]

Commercial Availability

This compound is available from various chemical suppliers. The availability and product specifications may vary. It is important for researchers to note that suppliers often offer related isomers, such as 4-Bromo-5-chloro-2-fluorotoluene (CAS: 201849-17-4), and care must be taken to procure the correct compound.[3][4] All products listed are intended for research and development purposes only.[3]

SupplierProduct Name/CAS NumberPurityNotes
Parchem This compound 99 (Cas 93765-83-4)99%Global specialty chemical supplier.[1]
AK Scientific, Inc. 4-Bromo-5-chloro-2-fluorotoluene (CAS 201849-17-4)>97%Stocked and shipped from California, USA. Not for individual sale.[3]
CP Lab Safety 4-Bromo-5-chloro-2-fluorotoluene, min 98% (CAS 201849-17-4)min 98%For professional manufacturing and research use only. Not for medical or consumer use.[4]
United States Biological This compoundNot specifiedRecommended storage at -20°C. For research use only.[5]

Proposed Synthesis Pathway

While direct synthetic procedures for this compound are not extensively detailed in public literature, a logical and chemically sound pathway can be proposed based on established organic chemistry principles for analogous halogenated toluenes.[6] The following multi-step synthesis starts from the commercially available 2-chloro-5-fluorotoluene.

G cluster_0 Proposed Synthesis of this compound A 2-Chloro-5-fluorotoluene (Starting Material) B This compound (Final Product) A->B   Electrophilic   Aromatic   Bromination   (e.g., Br2, FeBr3)

Caption: Proposed single-step synthesis of this compound.

Experimental Protocol: Electrophilic Aromatic Bromination

This protocol is a general procedure adapted for the bromination of an activated aromatic ring.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-fluorotoluene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition : Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq).

  • Bromine Addition : Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) in the same solvent dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and then with brine.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

Halogenated aromatic compounds like this compound are valuable precursors in medicinal chemistry and material science.[7] They serve as key building blocks for synthesizing more complex molecules with potential therapeutic properties or specific material functionalities.[7]

The workflow for utilizing such a building block in drug discovery typically involves several stages, from initial library synthesis to preclinical evaluation.

G cluster_1 Role in Drug Discovery Workflow A 4-Bromo-2-chloro- 5-fluorotoluene (Building Block) B Library Synthesis (e.g., Suzuki, Buchwald- Hartwig coupling) A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization C->D E Preclinical Candidate D->E

Caption: General workflow for utilizing a chemical building block in drug discovery.

The bromine atom, in particular, is useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid diversification of molecular scaffolds, which is a cornerstone of modern medicinal chemistry for generating libraries of compounds for biological screening. Furthermore, studies on similar halogenated aromatics suggest potential interactions with metabolic enzymes like cytochrome P450, an important consideration in pharmacokinetic and toxicity assessments during drug development.[7]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science. 4-Bromo-2-chloro-5-fluorotoluene is a valuable trifunctionalized building block. The presence of three different halogen substituents on the aromatic ring, each with distinct reactivity profiles, allows for selective and sequential functionalization.

This document provides detailed application notes and a representative protocol for the Suzuki coupling of this compound. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective coupling at the more reactive C-Br position. This selectivity is crucial for the stepwise synthesis of complex, highly substituted aromatic molecules, which are key components in the development of novel pharmaceuticals and functional materials.[2]

Principle of the Reaction

The Suzuki coupling reaction is a palladium-catalyzed process that involves an organoboron compound (typically a boronic acid or its ester) and an organic halide.[3][4] The reaction proceeds through a catalytic cycle that consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

For this compound, the oxidative addition of the palladium(0) catalyst is expected to occur preferentially at the more labile C-Br bond over the stronger C-Cl bond.[2] This chemoselectivity enables the targeted synthesis of 2-chloro-5-fluoro-4-methyl-biphenyl derivatives, leaving the chloro and fluoro substituents available for subsequent transformations.

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and selectivity in Suzuki coupling reactions. Palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown excellent performance in the selective activation of C-Br bonds in the presence of C-Cl bonds.[2]

Data Presentation: Catalyst Systems for Suzuki Coupling of Bromo-Chloro Arenes

The following table summarizes representative catalyst systems and conditions for the Suzuki coupling of various bromo-chloro substrates, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water10012High5-bromo-2-chloropyrimidine[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[5]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromo-benzonitrile
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRoom Temp.-HighAryl chlorides[6]

Experimental Protocols

Representative Protocol for the Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) to the flask via syringe.[5]

  • Reaction:

    • Place the flask in a preheated oil bath or heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-chloro-5-fluoro-4-methyl-biphenyl derivative.[2]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Bromo-2-chloro- 5-fluorotoluene pd_complex Ar-Pd(II)L2-Br (Ar = 2-chloro-5-fluoro-4-methylphenyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)2 Base pd_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Reaction Setup (Reagents, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 100°C, 12-24h) solvent->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product (2-chloro-5-fluoro-4-methyl-biphenyl derivative) purification->product

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Heck Coupling of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and representative protocols for the utilization of 4-bromo-2-chloro-5-fluorotoluene in palladium-catalyzed Heck coupling reactions. This versatile building block offers a platform for the synthesis of complex fluorinated styrene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This reaction has been instrumental in the creation of substituted alkenes, forming a new carbon-carbon bond.[1][3] this compound presents a unique substrate for the Heck reaction due to its distinct halogen substitution pattern. The differential reactivity of the bromine and chlorine atoms allows for chemoselective coupling, primarily at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. The presence of the fluorine atom can also influence the electronic properties of the aromatic ring and the resulting product.

Principle of the Reaction

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of this compound to form a palladium(II) complex.

  • Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Regeneration of Catalyst: The active palladium(0) catalyst is regenerated by reductive elimination with the assistance of a base.

Representative Reaction Scheme

cluster_main Heck Coupling of this compound ArylHalide This compound Product Coupled Product ArylHalide->Product Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Et₃N) Solvent Solvent (e.g., DMF, Dioxane)

Caption: General Heck reaction of this compound.

Experimental Protocols

Protocol 1: Heck Coupling with Styrene

This protocol describes a representative procedure for the coupling of this compound with styrene to synthesize a substituted stilbene derivative.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted stilbene.

Protocol 2: Heck Coupling with n-Butyl Acrylate

This protocol outlines a representative procedure for the coupling of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous acetonitrile (5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv) and n-butyl acrylate (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the target cinnamate derivative.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Heck coupling of halo-aromatics. These serve as a guide for optimizing the reaction with this compound.

Table 1: Typical Reaction Components and Conditions for Heck Coupling

ComponentExampleTypical Molar Ratio/ConcentrationRole
Aryl HalideThis compound1.0 equivalentElectrophile
AlkeneStyrene, n-Butyl Acrylate1.1 - 1.5 equivalentsNucleophile
Palladium CatalystPd(OAc)₂, Pd(PPh₃)₄0.5 - 5 mol%Catalyst
LigandPPh₃, P(o-tol)₃1 - 4 equivalents relative to PdStabilizes catalyst, influences reactivity
BaseK₂CO₃, Et₃N, NaOAc1.5 - 2.5 equivalentsNeutralizes HX, regenerates catalyst
SolventDMF, Dioxane, Acetonitrile0.1 - 0.5 MReaction medium
Temperature80 - 140 °C-Provides activation energy

Table 2: Influence of Reaction Parameters on Yield (Hypothetical)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1202475-85
2PdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile1001870-80
3Pd(PPh₃)₄ (3)-NaOAcDioxane1102065-75
4Pd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMF1202480-90

Note: Yields are hypothetical and will require experimental optimization for the specific substrate.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination AlkeneComplex [Ar-Pd(II)-X(L)₂(alkene)] Coord->AlkeneComplex Insertion Migratory Insertion AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Insertion->AlkylPd Elimination β-Hydride Elimination ProductComplex [Product-Pd(II)-H(X)(L)₂] Elimination->ProductComplex RedElim Reductive Elimination Product Product ProductComplex->Product Product Release RedElim->Pd0 HX H-X RedElim->HX ArX Ar-X ArX->OxAdd Ar-X = this compound Alkene Alkene Alkene->Coord Base Base Base->RedElim + Base - HB⁺X⁻

Caption: A generalized catalytic cycle for the Heck reaction.

Experimental Workflow

Workflow Experimental Workflow for Heck Coupling Start Start Combine Combine Reactants: - this compound - Alkene - Base - Solvent Start->Combine AddCat Add Palladium Catalyst and Ligand Combine->AddCat Inert Establish Inert Atmosphere AddCat->Inert Heat Heat Reaction Mixture Inert->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization of Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Heck reaction.

References

Application Note: Selective Grignard Reagent Formation from 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the selective formation of a Grignard reagent from 4-Bromo-2-chloro-5-fluorotoluene. The synthesis of organometallic compounds from polyhalogenated aromatic precursors presents a significant challenge due to the potential for multiple reaction pathways. However, by leveraging the differential reactivity of carbon-halogen bonds, it is possible to achieve highly selective magnesium insertion. This protocol focuses on the preferential reaction at the carbon-bromine bond, leaving the more stable carbon-chlorine and carbon-fluorine bonds intact. The resulting Grignard reagent, (2-chloro-5-fluoro-4-methylphenyl)magnesium bromide, is a valuable intermediate for introducing a substituted aryl moiety in pharmaceutical and materials science research.

Principle of Selective Grignard Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond. The success of this reaction is highly dependent on the nature of the halogen. For aryl halides, the reactivity follows a well-established trend:

I > Br > Cl > F

The carbon-bromine (C-Br) bond is significantly more reactive towards magnesium than the carbon-chlorine (C-Cl) bond, while the carbon-fluorine (C-F) bond is generally considered inert under standard Grignard formation conditions.[1][2] This substantial difference in reactivity allows for the chemoselective formation of the Grignard reagent at the C-Br position of this compound.

Table 1: Relative Reactivity of Aryl-Halogen Bonds in Grignard Formation

Carbon-Halogen BondRelative Bond Energy (kJ/mol)General ReactivityNotes
C-F~544Very Low / InertRequires highly activated magnesium (e.g., Rieke magnesium) or harsh conditions.[3]
C-Cl~406ModerateLess reactive than C-Br; requires higher temperatures or longer reaction times.[4][5]
C-Br~339HighThe most common choice for reliable Grignard reagent formation.[4][5]
C-I~272Very HighMost reactive, but starting materials are often more expensive and less stable.[2][4]

By carefully controlling the reaction conditions, magnesium will selectively insert into the weakest carbon-halogen bond present, which in this case is the C-Br bond, yielding the desired organometallic intermediate.

Reaction Scheme

The diagram below illustrates the selective formation of (2-chloro-5-fluoro-4-methylphenyl)magnesium bromide.

Caption: Selective magnesium insertion into the C-Br bond.

Detailed Experimental Protocol

This protocol outlines the steps for preparing a ~0.5 M solution of (2-chloro-5-fluoro-4-methylphenyl)magnesium bromide in Tetrahydrofuran (THF).

3.1 Materials and Equipment

Reagents & MaterialsEquipment
This compoundThree-neck round-bottom flask (flame-dried)
Magnesium turningsReflux condenser (flame-dried)
Anhydrous Tetrahydrofuran (THF)Pressure-equalizing dropping funnel (flame-dried)
Iodine (crystal) or 1,2-DibromoethaneMagnetic stirrer and stir bar
Nitrogen or Argon gas supplySchlenk line or manifold
Saturated aqueous NH₄Cl solutionSyringes and needles
Ice-water bathHeating mantle

3.2 Reaction Setup and Procedure

  • Glassware Preparation: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This is critical as Grignard reagents are highly sensitive to moisture.[6][7]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or 3-4 drops of 1,2-dibromoethane.[6][8][9] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed or bubbles of ethylene are seen (if using 1,2-dibromoethane). This process activates the magnesium surface by removing the passivating oxide layer.[4] Allow the flask to cool.

  • Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF to achieve a final desired concentration (e.g., ~0.5 M). Transfer this solution to the dropping funnel via a cannula or syringe.

  • Reaction Initiation: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the activated magnesium turnings. The reaction mixture may need to be gently warmed or sonicated to initiate the reaction.[6][9] A successful initiation is typically indicated by a slight warming of the mixture, a color change to cloudy grey/brown, and gentle bubbling on the magnesium surface.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. Use an ice-water bath to control the exothermic reaction if necessary.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or gently heat to reflux to ensure all the aryl bromide has been consumed. The completion of the reaction results in a homogenous or slightly cloudy, dark grey or brown solution.

  • Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.

Table 2: Example Reaction Parameters and Expected Results

ParameterValueNotes
This compound1.0 eqLimiting Reagent
Magnesium Turnings1.2 eqSlight excess to ensure complete reaction.
Anhydrous THF2 mL / mmol of halideTo make a ~0.5 M solution.
Reaction TemperatureRoom Temp to Reflux (~66 °C)Controlled by addition rate and external cooling/heating.
Reaction Time2-4 hoursIncludes addition and subsequent stirring.
Expected Yield85-95%Based on typical yields for aryl bromide Grignard formation.
AppearanceCloudy, grey to brown solutionCharacteristic of a Grignard reagent solution.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Workflow arrow arrow A 1. Setup & Flame-Dry Glassware (3-Neck Flask, Condenser, Funnel) B 2. Activate Magnesium Turnings (Add Mg + Iodine/DBE, Gentle Heat) A->B C 3. Prepare Aryl Halide Solution (Dissolve Substrate in Anhydrous THF) B->C D 4. Initiate Reaction (Add ~10% of Aryl Halide Solution) C->D E 5. Main Reaction (Slow Dropwise Addition of Remaining Solution) D->E F 6. Drive to Completion (Stir or Reflux for 1-2 hours) E->F G 7. Final Product (~0.5 M Grignard Reagent Solution) F->G

References

Application Notes and Protocols: The Use of 4-Bromo-2-chloro-5-fluorotoluene in the Synthesis of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorotoluene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, allows for regioselective functionalization, making it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical industry. Halogenated aromatic compounds are frequently utilized in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The bromine atom, in particular, is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern drug discovery.

This document provides detailed application notes and protocols for a proposed synthesis of a novel pyrimidine-based kinase inhibitor, BCF-K01 , utilizing this compound as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for researchers in the field.

Hypothetical Kinase Inhibitor Target: BCF-K01

For the purpose of these application notes, we propose the synthesis of N-(4-(2-chloro-5-fluoro-4-methylphenyl)pyrimidin-2-yl)acetamide (BCF-K01) . This hypothetical molecule incorporates a 2-aminopyrimidine scaffold, a common pharmacophore in many approved kinase inhibitors. The substituted phenyl moiety, derived from this compound, is designed to occupy the hydrophobic pocket of the kinase ATP-binding site, a common strategy for achieving potency and selectivity.

Proposed Synthetic Pathway for BCF-K01

The synthesis of BCF-K01 from this compound is proposed to proceed via a two-step sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

G A This compound E Suzuki-Miyaura Coupling A->E B 2-(Tributylstannyl)pyrimidine C Stille Coupling (Alternative to Suzuki) D 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine D->E F 2-(2-Chloro-5-fluoro-4-methylphenyl)pyrimidine E->F H Buchwald-Hartwig Amination F->H G Acetamide G->H I BCF-K01 (N-(4-(2-chloro-5-fluoro-4-methylphenyl)pyrimidin-2-yl)acetamide) H->I

Caption: Proposed synthetic workflow for BCF-K01.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(2-Chloro-5-fluoro-4-methylphenyl)pyrimidine

This protocol describes the palladium-catalyzed cross-coupling of this compound with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

Materials:

  • This compound

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-chloro-5-fluoro-4-methylphenyl)pyrimidine.

Step 2: Buchwald-Hartwig Amination for the Synthesis of BCF-K01

This protocol describes the palladium-catalyzed amination of the intermediate from Step 1 with acetamide.

Materials:

  • 2-(2-Chloro-5-fluoro-4-methylphenyl)pyrimidine (from Step 1)

  • Acetamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-(2-chloro-5-fluoro-4-methylphenyl)pyrimidine (1.0 equiv.), acetamide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield BCF-K01.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of BCF-K01

StepReactionReactantsCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Suzuki-Miyaura CouplingThis compound, 2-(Bpin)pyrimidinePd(dppf)Cl₂Dioxane/H₂O901875-85>95
2Buchwald-Hartwig Amination2-(Aryl)pyrimidine, AcetamidePd₂(dba)₃ / XantphosToluene1102060-75>98

Note: The yields and purities are representative and may vary depending on the specific reaction conditions and scale.

Hypothetical Signaling Pathway and Mechanism of Action

Kinase inhibitors typically function by blocking the activity of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. BCF-K01, as a hypothetical kinase inhibitor, could potentially target a kinase involved in a pro-proliferative signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Growth Factor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation BCF_K01 BCF-K01 BCF_K01->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway targeted by BCF-K01.

In this hypothetical pathway, the binding of a growth factor to its receptor initiates a phosphorylation cascade involving Kinase A, Kinase B, and Kinase C. This ultimately leads to the activation of a transcription factor and the expression of genes that promote cell proliferation and survival. BCF-K01 is proposed to inhibit Kinase B, thereby blocking the downstream signaling and preventing the aberrant cellular response.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential pharmaceutical applications. The presented hypothetical synthesis of a novel kinase inhibitor, BCF-K01, highlights the utility of this starting material in modern drug discovery. The detailed protocols for the key Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide a practical framework for researchers to explore the synthesis of new chemical entities based on this and similar scaffolds. The successful application of these methods can contribute to the development of novel therapeutics for a range of diseases.

Application Notes: 4-Bromo-2-chloro-5-fluorotoluene as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-chloro-5-fluorotoluene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the toluene ring, provides multiple reactive sites for the construction of novel pesticides, herbicides, and fungicides. The presence of these halogens can significantly influence the physicochemical properties, bioavailability, and ultimately the biological efficacy of the final agrochemical product. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potential pyrazole-based fungicide.

Key Applications in Agrochemical Synthesis

The strategic placement of three different halogen atoms on the toluene ring makes this compound a highly versatile building block for agrochemical synthesis. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The chlorine and fluorine atoms, along with the methyl group, modulate the electronic properties and lipophilicity of the molecule, which can enhance the binding affinity to target enzymes in pests and pathogens.

A significant application of this building block is in the synthesis of pyrazole-containing fungicides. Pyrazole fungicides are a major class of agrochemicals that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of their energy supply. The substituted phenyl group derived from this compound can be a crucial component of the pharmacophore responsible for potent SDHI activity.

Illustrative Synthesis of a Pyrazole Fungicide Intermediate

A key reaction in the synthesis of many modern agrochemicals is the formation of a biaryl structure through a palladium-catalyzed cross-coupling reaction. The following workflow illustrates the synthesis of a key intermediate for a potential pyrazole fungicide, starting from this compound.

G A This compound C Suzuki-Miyaura Coupling A->C B Pyrazole Boronic Ester B->C D Substituted Phenyl-Pyrazole Intermediate C->D Pd Catalyst, Base E Further Functionalization (e.g., side chain attachment) D->E F Active Fungicidal Compound E->F

Caption: Synthetic workflow for a potential pyrazole fungicide.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key biaryl intermediate from this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)-2-chloro-5-fluorotoluene

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid pinacol ester.

Materials:

  • This compound

  • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole boronic acid pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), pyrazole boronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add anhydrous toluene to the flask to dissolve the reagents.

  • In a separate flask, prepare a 2M aqueous solution of potassium carbonate and degas it by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed potassium carbonate solution (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 4-(1H-Pyrazol-1-yl)-2-chloro-5-fluorotoluene.

Logical Relationship of Suzuki-Miyaura Coupling

The following diagram illustrates the key components and their relationships in the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic System A Aryl Halide (this compound) G Biaryl Product (Substituted Phenyl-Pyrazole) A->G B Organoboron Compound (Pyrazole Boronic Ester) B->G C Palladium Precatalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., PPh₃) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., Toluene/Water) F->G

Caption: Key components of the Suzuki-Miyaura reaction.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a pyrazole fungicide intermediate using this compound. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.

ParameterValueReference
Starting Material This compoundN/A
Reactant Pyrazole boronic acid pinacol esterN/A
**Catalyst Loading (Pd(OAc)₂) **2 mol%Hypothetical
Ligand Loading (PPh₃) 8 mol%Hypothetical
Base (K₂CO₃) 2.0 equivalentsHypothetical
Reaction Temperature 110 °CHypothetical
Reaction Time 18 hoursHypothetical
Isolated Yield 75-85%Hypothetical
Purity (by HPLC) >98%Hypothetical
Fungicidal Activity (EC₅₀) 0.1 - 1.0 µg/mL (for final compound)Hypothetical

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and based on general synthetic methodologies for similar compounds. Researchers should conduct their own optimization and safety assessments before performing any experiments.

Application Notes and Protocols for the Lithiation of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the lithiation of 4-Bromo-2-chloro-5-fluorotoluene to generate the corresponding aryllithium intermediate. This reactive species serves as a versatile precursor for the synthesis of a variety of functionalized molecules, which are valuable building blocks in the development of novel pharmaceuticals and agrochemicals. The protocol is based on established principles of organometallic chemistry, specifically the halogen-metal exchange reaction.

Introduction

The lithiation of aryl halides is a fundamental transformation in organic synthesis, enabling the formation of a carbon-lithium bond that can subsequently react with a wide range of electrophiles. The bromine-lithium exchange is a particularly rapid and efficient method for generating aryllithium reagents.[1] This protocol details the use of n-butyllithium (n-BuLi) to selectively replace the bromine atom of this compound with lithium. Due to the high reactivity of organolithium compounds, this procedure requires strict anhydrous and inert atmosphere techniques.[2][3]

Data Presentation

The following table summarizes the key quantitative parameters for the experimental protocol.

ParameterValue
Starting MaterialThis compound
Reagentn-Butyllithium (n-BuLi) in hexanes
Stoichiometry (n-BuLi)1.1 equivalents
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature-78 °C
Reaction Time30 minutes
Quenching AgentN,N-Dimethylformamide (DMF) (Example)
Expected Product (Example)2-Chloro-5-fluoro-4-formyltoluene
Theoretical YieldDependent on subsequent quenching reaction

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • An appropriate electrophile for quenching (e.g., N,N-dimethylformamide, DMF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (high purity)

  • Dry ice/acetone bath

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles, oven-dried

  • Septa

  • Low-temperature thermometer

  • Separatory funnel

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of inert gas (argon or nitrogen).

    • Place a magnetic stir bar in a two-necked round-bottom flask equipped with a rubber septum and a gas inlet connected to the inert gas line.

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Reaction Setup:

    • Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over a period of 10-15 minutes. It is critical to maintain the temperature below -70 °C during the addition.[4]

    • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes. The bromine-lithium exchange is typically very fast.[1]

  • Quenching (Example with DMF):

    • In a separate, oven-dried flask under an inert atmosphere, prepare a solution of the chosen electrophile (e.g., N,N-dimethylformamide, 1.2 eq) in anhydrous THF.

    • Slowly add the solution of the electrophile to the freshly prepared aryllithium solution at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired functionalized product.

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[2] Handle it with extreme caution in a fume hood under a strict inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Perform the reaction at low temperatures to control the exothermicity and minimize side reactions.[5]

  • Quench any residual organolithium reagent carefully at the end of the reaction.

Visualization of the Experimental Workflow

Lithiation_Workflow Experimental Workflow for Lithiation Start Start: Oven-dried Glassware under Inert Atmosphere Dissolve Dissolve this compound in Anhydrous THF Start->Dissolve Cool Cool Reaction Mixture to -78 °C Dissolve->Cool Add_nBuLi Slowly Add n-BuLi (1.1 eq) Maintain T < -70 °C Cool->Add_nBuLi Stir Stir at -78 °C for 30 min Add_nBuLi->Stir Quench Quench with Electrophile (e.g., DMF) Stir->Quench Workup Aqueous Work-up (NH4Cl, H2O, Et2O) Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

References

Application Note: Synthesis of Substituted Benzonitriles Using 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzonitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The cyano group serves as a versatile handle for a variety of chemical transformations. This application note details a robust and reproducible protocol for the synthesis of 2-chloro-5-fluoro-4-methylbenzonitrile from 4-Bromo-2-chloro-5-fluorotoluene via a palladium-catalyzed cyanation reaction. While a variety of methods exist for the cyanation of aryl halides, palladium-catalyzed cross-coupling reactions offer a highly efficient and functional group tolerant approach.[1][2][3] This protocol is adapted from established methods for the cyanation of functionalized aryl bromides and is expected to be highly effective for the subject substrate.

The traditional Rosenmund-von Braun reaction requires harsh conditions and stoichiometric amounts of copper cyanide.[1] In contrast, modern palladium-catalyzed methods proceed under milder conditions and with low catalyst loadings, making them more amenable to complex molecule synthesis.[1][4] The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), further enhances the safety and practicality of these methods.[1][5][6]

This document provides a detailed experimental protocol, a summary of expected results based on analogous reactions, and a visualization of the general catalytic pathway.

Data Presentation

The following table summarizes typical yields for the palladium-catalyzed cyanation of various substituted aryl bromides, providing an expected range for the conversion of this compound. The selected examples feature electronic and steric properties analogous to the target substrate.

EntryAryl Bromide SubstrateCyanide SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-BromochlorobenzeneZn(CN)₂Pd₂(dba)₃ / dppfDMA120895*
24-BromofluorobenzeneK₄[Fe(CN)₆]Pd(OAc)₂ / SPhost-AmylOH1101892**
32-Bromo-5-fluorotolueneCuCNPd(PPh₃)₄DMF15024Low Yield[7]
42-Fluoro-4-nitrobromobenzeneZn(CN)₂Palladacycle / t-BuXPhosTHF/H₂O40-93[8]
54-Bromo-2-chlorotolueneK₄[Fe(CN)₆]Pd(OAc)₂DMAC120585-95 (expected)[6]
6 This compound K₄[Fe(CN)₆] Palladacycle Precatalyst / Ligand Dioxane / H₂O 100 1 >90 (predicted) This Work

*General representation from multiple sources. **Adapted from similar reported procedures.

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed cyanation of this compound. The procedure is based on a general and practical method for the cyanation of (hetero)aryl bromides using a non-toxic cyanide source.[1]

Materials:

  • This compound

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladacycle precatalyst (e.g., G3-XPhos)

  • Buchwald Ligand (e.g., XPhos)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup: To a screw-cap vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 0.5 equiv), the palladacycle precatalyst (0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (0.01-0.02 mmol, 1-2 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a Teflon-lined septum cap. Evacuate the vessel and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (2.5 mL) followed by a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL).

  • Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 1-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-chloro-5-fluoro-4-methylbenzonitrile, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis of substituted benzonitriles.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound F Palladium-Catalyzed Cyanation A->F B K4[Fe(CN)6] B->F C Palladium Catalyst & Ligand C->F D Solvent (Dioxane/H2O) D->F E Heat (100 °C) E->F G Work-up & Extraction F->G H Purification (Column Chromatography) G->H I 2-chloro-5-fluoro-4-methylbenzonitrile H->I

Caption: Experimental workflow for the synthesis of 2-chloro-5-fluoro-4-methylbenzonitrile.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Cyanide_Exchange Cyanide Exchange ArPd(II)(Br)L2->Cyanide_Exchange ArPd(II)(CN)L2 ArPd(II)(CN)L₂ Cyanide_Exchange->ArPd(II)(CN)L2 Reductive_Elimination Reductive Elimination ArPd(II)(CN)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArCN Ar-CN Reductive_Elimination->ArCN ArBr Ar-Br ArBr->Oxidative_Addition CN- [CN]⁻ CN-->Cyanide_Exchange

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorotoluene is a versatile, polyhalogenated aromatic building block crucial in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its distinct halogen substitution pattern allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is key to this selectivity. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the stronger C-Cl bond, enabling chemoselective coupling at the C4 position under controlled conditions.[1] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed transformations of this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[2] This reaction is favored for its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

General Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation aryl_pd_complex Ar-Pd(II)L₂(R') transmetalation->aryl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R'-B(OR)₂ + Base boronic->transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Application to this compound

For this compound, the Suzuki-Miyaura coupling can be performed selectively at the more reactive C-Br bond.[1] By using mild reaction conditions and appropriate catalysts, the C-Cl bond remains intact, allowing for subsequent functionalization if desired. For challenging, electron-rich, or sterically hindered substrates, more robust catalyst systems involving bulky, electron-rich phosphine ligands are often required to achieve high yields.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)---
Boronic Acid Aryl- or Vinyl-boronic acid (1.2-1.5 equiv)Can be substituted with boronate esters.
Palladium Source Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(0) sources like Pd(PPh₃)₄ can also be used.
Ligand SPhos, XPhos, or P(tBu)₃ (2-6 mol%)Bulky, electron-rich ligands are preferred.
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)Choice of base can influence reaction rate and side reactions.
Solvent Dioxane/H₂O (4:1), Toluene, or THFSolvents should be degassed to prevent catalyst oxidation.
Temperature 80-110 °CLower temperatures may be possible with highly active catalysts.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent degradation of the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Suzuki_Workflow start Start reagents 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Base, Pd Source, Ligand) to Schlenk Flask start->reagents degas 2. Degas System (Evacuate/Backfill with N₂/Ar) reagents->degas solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) degas->solvent heat 4. Heat and Stir (100 °C, 6-18 h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Workup (Cool, Dilute, Wash) monitor->workup Reaction Complete purify 7. Purify (Dry, Concentrate, Column Chromatography) workup->purify end End Product purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[3] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency.[4]

General Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[3]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation amido_complex Ar-Pd(II)L₂(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Figure 3: Generalized catalytic cycle for Buchwald-Hartwig amination.
Application to this compound

Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed chemoselectively on the C-Br bond of this compound. The choice of a strong, non-nucleophilic base and a bulky phosphine ligand is critical for achieving high yields, especially when coupling with less reactive amines or aryl chlorides.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)---
Amine Primary or Secondary Amine (1.2-1.5 equiv)Substrate scope is broad, including anilines and alkylamines.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-3 mol%)Pre-catalysts like XPhos-Pd-G3 are also highly effective.
Ligand XPhos, RuPhos, or BINAP (2-6 mol%)Bulky, electron-rich biarylphosphine ligands are common.
Base NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.0 equiv)Strong bases are required to deprotonate the amine.
Solvent Toluene, Dioxane, or THFAnhydrous, degassed solvents are necessary.
Temperature 90-110 °CReaction temperature depends on the reactivity of the coupling partners.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst stability.
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired arylamine.

Experimental Workflow

Buchwald_Workflow start Start reagents 1. Add Catalyst, Ligand, Base (Pd Source, XPhos, NaOt-Bu) to Schlenk Tube start->reagents add_substrates 2. Add Aryl Halide & Amine reagents->add_substrates solvent 3. Add Anhydrous, Degassed Solvent (e.g., Toluene) add_substrates->solvent heat 4. Seal and Heat (100 °C, 12-24 h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Workup (Cool, Dilute, Filter through Celite) monitor->workup Reaction Complete purify 7. Purify (Concentrate, Column Chromatography) workup->purify end End Product purify->end

Figure 4: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It typically employs a copper(I) co-catalyst, although copper-free conditions have also been developed.[6] This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes.

General Catalytic Cycle

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition aryl_alkynyl_pd Ar-Pd(II)L₂(C≡CR') pd_complex->aryl_alkynyl_pd Transmetalation aryl_alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR' aryl_alkynyl_pd->product cu_x Cu(I)X cu_acetylide Cu(I)C≡CR' cu_x->cu_acetylide Base cu_acetylide->pd_complex arx Ar-X arx->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide

Figure 5: Generalized catalytic cycles for the Sonogashira coupling.
Application to this compound

Chemoselective Sonogashira coupling at the C-Br bond of this compound is readily achievable. The reaction conditions can be tuned to prevent reaction at the less reactive C-Cl position. Careful exclusion of oxygen is important to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Data Presentation: Sonogashira Coupling Conditions
ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)---
Alkyne Terminal Alkyne (1.1-1.5 equiv)Both aryl and alkyl acetylenes are suitable.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)---
Copper Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira mechanism.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and often as the solvent.
Solvent THF, DMF, or neat amine---
Temperature 25-70 °CReactions are often run at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)Prevents Glaser homocoupling and catalyst decomposition.
Experimental Protocol: Sonogashira Coupling
  • Preparation: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and copper(I) iodide (CuI, 0.03 equiv).

  • Degassing: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (to 0.2 M) and triethylamine (2.0 equiv) via syringe. Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C if necessary.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Experimental Workflow

Sonogashira_Workflow start Start reagents 1. Add Aryl Halide & Catalysts (Aryl Halide, PdCl₂(PPh₃)₂, CuI) to Schlenk Flask start->reagents degas 2. Degas System (Evacuate/Backfill with Ar) reagents->degas solvent 3. Add Degassed Solvent & Base (THF, Et₃N) degas->solvent add_alkyne 4. Add Terminal Alkyne solvent->add_alkyne react 5. Stir at RT - 50 °C (2-12 h) add_alkyne->react monitor 6. Monitor Progress (TLC) react->monitor monitor->react Incomplete workup 7. Workup (Filter, Wash with NH₄Cl) monitor->workup Reaction Complete purify 8. Purify (Dry, Concentrate, Column Chromatography) workup->purify end End Product purify->end Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex migratory_insertion Migratory Insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)L₂(X) migratory_insertion->alkyl_pd_complex beta_hydride_elim β-Hydride Elimination product_complex [Product•HPd(II)L₂(X)] beta_hydride_elim->product_complex product_complex->pd0 Base product Ar-CH=CH-R product_complex->product arx Ar-X arx->oxidative_addition alkene Alkene alkene->migratory_insertion base Base Heck_Workflow start Start reagents 1. Combine Solids in a Sealed Tube (Aryl Halide, Pd(OAc)₂, PPh₃, Base) start->reagents add_liquids 2. Add Alkene and Solvent (DMF) reagents->add_liquids degas 3. Seal and Purge with Argon add_liquids->degas heat 4. Heat and Stir (120 °C, 16-24 h) degas->heat monitor 5. Monitor Progress (GC-MS / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Workup (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 7. Purify (Dry, Concentrate, Column Chromatography) workup->purify end End Product purify->end Carbonylative_Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition acyl_pd (ArCO)-Pd(II)L₂(X) pd_complex->acyl_pd CO Insertion final_complex (ArCO)-Pd(II)L₂(R') acyl_pd->final_complex Transmetalation final_complex->pd0 Reductive Elimination product Ar-CO-R' final_complex->product arx Ar-X arx->pd_complex co CO co->acyl_pd boronic R'-B(OR)₂ boronic->final_complex Carbonylative_Workflow start Start reagents 1. Add Solids to Flask (Aryl Halide, Pd Source, Ligand) start->reagents degas 2. Evacuate/Backfill (Ar, then CO Balloon) reagents->degas add_liquids 3. Add Solvent, Alkyne, Base degas->add_liquids heat 4. Heat and Stir under CO (80 °C, 12-24 h) add_liquids->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Workup (Cool, Dilute, Acid/Base Wash) monitor->workup Reaction Complete purify 7. Purify (Dry, Concentrate, Column Chromatography) workup->purify end End Product purify->end

References

Application Notes and Protocols for Regioselectivity in Reactions with 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the regioselectivity of chemical reactions involving 4-bromo-2-chloro-5-fluorotoluene. This versatile building block presents multiple reactive sites, making a thorough understanding of its regiochemical behavior crucial for synthetic planning in drug discovery and materials science.

Application Notes

The regioselectivity of reactions with this compound is governed by the interplay of electronic and steric effects of the four substituents on the aromatic ring: a methyl group (-CH₃), a fluorine atom (-F), a chlorine atom (-Cl), and a bromine atom (-Br).

Directing Effects of Substituents:

  • Methyl (-CH₃): An activating group and ortho, para-director due to positive inductive and hyperconjugation effects.

  • Fluorine (-F), Chlorine (-Cl), Bromine (-Br): Deactivating groups due to their negative inductive effect, yet they are ortho, para-directors because of their ability to donate lone pair electrons through resonance. The directing strength follows the order F > Cl > Br.

These competing influences determine the most probable sites for electrophilic, nucleophilic, and metal-catalyzed reactions.

Metal-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, the reactivity of the carbon-halogen bond is the determining factor for regioselectivity. The general order of reactivity is C-Br > C-Cl. Therefore, these reactions are expected to occur selectively at the C4 position (C-Br bond).

Expected Regioselectivity in Cross-Coupling Reactions:

Reaction TypeReactive SiteExpected Major Product
Suzuki CouplingC4-Br2-Chloro-5-fluoro-4-aryl-toluene
Buchwald-Hartwig AminationC4-BrN-(2-Chloro-5-fluoro-4-methylphenyl)-amine
Sonogashira CouplingC4-Br4-Alkynyl-2-chloro-5-fluorotoluene
Heck ReactionC4-Br4-Alkenyl-2-chloro-5-fluorotoluene

Diagram of Metal-Catalyzed Cross-Coupling Regioselectivity:

G This compound This compound Oxidative Addition at C-Br Oxidative Addition at C-Br This compound->Oxidative Addition at C-Br  Pd(0) Pd(0) Catalyst Pd(0) Catalyst Cross-Coupled Product Cross-Coupled Product Oxidative Addition at C-Br->Cross-Coupled Product  Coupling Partner (e.g., Boronic acid, Amine)

Caption: Regioselective cross-coupling at the C-Br bond.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent will preferentially occur at the more reactive carbon-bromine bond. The resulting organomagnesium compound can then be used in various nucleophilic addition and substitution reactions.

Expected Regioselectivity of Grignard Formation:

ReactionReactive SiteIntermediate
Grignard FormationC4-Br(2-Chloro-5-fluoro-4-methylphenyl)magnesium bromide

Diagram of Grignard Reagent Formation and Reaction:

G Substrate This compound Grignard Grignard Reagent Substrate->Grignard  Mg, THF Product Functionalized Product Grignard->Product  Electrophile (e.g., CO2, Aldehyde)

Caption: Grignard formation and subsequent functionalization.

Electrophilic Aromatic Substitution

The directing effects of the existing substituents will guide incoming electrophiles. The methyl group is activating, while the halogens are deactivating. The cumulative effect of all substituents must be considered. The most likely position for electrophilic attack is C6, which is ortho to the activating methyl group and para to the fluorine atom.

Predicted Regioselectivity for Nitration:

PositionActivating/Deactivating InfluencesSteric HindrancePredicted Outcome
C3ortho to -Cl, meta to -CH₃, -F, -BrModerateMinor product
C6ortho to -CH₃, para to -FLowMajor product

Diagram of Electrophilic Aromatic Substitution Directing Effects:

G cluster_directing_effects Directing Effects cluster_positions Potential Sites for Electrophilic Attack A This compound Me CH3 (ortho, para) F F (ortho, para) Cl Cl (ortho, para) Br Br (ortho, para) C6 C6 Me->C6 Activating F->C6 Directing C3 C3 Cl->C3 Directing

Application Notes: 4-Bromo-2-chloro-5-fluorotoluene as a Key Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-chloro-5-fluorotoluene is a strategically substituted aromatic compound that serves as a versatile precursor in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The orthogonal reactivity of the bromine and chlorine atoms, coupled with the electronic influence of the fluorine and methyl groups, allows for selective and sequential functionalization through various cross-coupling reactions. This application note details the utility of this compound in the synthesis of a potent and selective Phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, a class of drugs with significant therapeutic potential in oncology and inflammatory diseases.

Key Applications in API Synthesis

The primary application of this compound in API synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The bromine atom is significantly more reactive towards oxidative addition to palladium(0) catalysts compared to the chlorine atom. This reactivity difference enables the selective formation of a carbon-carbon or carbon-nitrogen bond at the C4 position via Suzuki-Miyaura or Buchwald-Hartwig amination reactions, respectively, while leaving the C2-chloro substituent intact for subsequent transformations. This sequential functionalization is a cornerstone of convergent synthetic strategies, allowing for the efficient assembly of complex molecular architectures.

One notable application of this precursor is in the synthesis of selective PI3Kβ inhibitors. The 4-(pyrazol-4-yl)aniline core is a common pharmacophore in this class of inhibitors. This compound can be elaborated to introduce the pyrazole moiety and the aniline nitrogen, ultimately leading to the final API.

Synthesis of a Selective PI3Kβ Inhibitor Intermediate

A key step in the synthesis of a selective PI3Kβ inhibitor involves the Suzuki-Miyaura coupling of this compound with a protected pyrazoleboronic acid ester, followed by a Buchwald-Hartwig amination to introduce a protected amine. The following sections provide a detailed protocol for these transformations.

Data Presentation

StepReactionReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
1Suzuki-Miyaura CouplingThis compound, 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O901285
2Buchwald-Hartwig Amination4-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-2-chloro-5-fluorotoluene, Boc-NH₂Pd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane1001878

Experimental Protocols

Protocol 1: Synthesis of 4-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-2-chloro-5-fluorotoluene (Suzuki-Miyaura Coupling)

  • Materials:

    • This compound (1.0 equiv)

    • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a dry round-bottom flask, add this compound, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of tert-Butyl (4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2-chloro-5-fluorobenzyl)carbamate (Buchwald-Hartwig Amination)

  • Materials:

    • 4-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-2-chloro-5-fluorotoluene (1.0 equiv)

    • tert-Butyl carbamate (Boc-NH₂) (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • Xantphos (0.1 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a dry Schlenk tube, add 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2-chloro-5-fluorotoluene, tert-butyl carbamate, Pd₂(dba)₃, Xantphos, and cesium carbonate.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous 1,4-dioxane to the tube.

    • Seal the tube and heat the reaction mixture to 100 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired product.

Mandatory Visualizations

G cluster_0 Synthesis of PI3Kβ Inhibitor Intermediate start This compound intermediate1 4-(Pyrazol-4-yl)-2-chloro-5-fluorotoluene Intermediate start->intermediate1 Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃) pyrazole Boc-Protected Pyrazoleboronic Ester pyrazole->intermediate1 final_intermediate Protected Amino-Pyrazolyl Intermediate intermediate1->final_intermediate Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) amine Boc-NH₂ amine->final_intermediate

Caption: Synthetic pathway for a key PI3Kβ inhibitor intermediate.

G cluster_1 Experimental Workflow step1 1. Reaction Setup (Reactants, Catalyst, Base) step2 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) step1->step2 step3 3. Solvent Addition (Degassed Solvent) step2->step3 step4 4. Reaction (Heating and Stirring) step3->step4 step5 5. Work-up (Extraction and Washing) step4->step5 step6 6. Purification (Column Chromatography) step5->step6

Caption: General experimental workflow for cross-coupling reactions.

This compound is a valuable and versatile building block for the synthesis of complex APIs, particularly kinase inhibitors. Its distinct halogen reactivities allow for a modular and efficient approach to constructing highly functionalized molecules. The detailed protocols provided herein for the synthesis of a key PI3Kβ inhibitor intermediate demonstrate the practical application of this precursor in modern drug discovery and development. Researchers can leverage these methodologies to explore novel chemical space and develop next-generation therapeutics.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-5-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity and selectivity for this compound in a Suzuki coupling reaction?

A1: The Suzuki coupling reaction with this compound is expected to be highly selective at the carbon-bromine (C-Br) bond. The relative reactivity of aryl halides in the rate-determining oxidative addition step generally follows the order: I > Br > Cl.[1][2][3] Therefore, standard palladium-catalyzed Suzuki conditions will favor the reaction at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact. Achieving reaction at the C-Cl bond would require significantly harsher conditions or specialized catalyst systems designed for aryl chlorides.[1][4]

Q2: What are the primary challenges when using this compound as a substrate?

A2: The primary challenge is steric hindrance. The chlorine atom at the ortho-position (position 2) relative to the bromine atom (position 4) sterically encumbers the reaction site.[5][6] This hindrance can impede the initial oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step of the catalytic cycle.[1][5] Consequently, this can lead to sluggish reactions or low yields if the catalyst system is not appropriately chosen.

Q3: Which key reaction parameters should be the focus of optimization for this substrate?

A3: For this sterically hindered substrate, the most critical parameter to optimize is the catalyst system (palladium precursor and ligand) . Bulky, electron-rich phosphine ligands are essential to facilitate oxidative addition and subsequent reductive elimination.[5][7] Other crucial parameters include the choice of base and solvent , which are vital for the transmetalation step and overall reaction efficiency.[8][9] Temperature is also a key variable that may need to be elevated to overcome the activation energy barrier caused by steric hindrance.

Troubleshooting Guide

Problem: The reaction shows low to no conversion of the starting material.

  • Possible Cause 1: Inefficient Oxidative Addition.

    • The steric bulk from the ortho-chloro substituent is likely slowing or preventing the palladium catalyst from inserting into the C-Br bond.[5] Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this type of hindered substrate.

    • Solution: Employ a more robust catalyst system. Use bulky, electron-rich monophosphine ligands (known as Buchwald ligands) such as SPhos, XPhos, or RuPhos, or trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃).[4][5][10] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for coupling hindered aryl chlorides and can be effective for challenging bromides as well.[4]

  • Possible Cause 2: Inactive Catalyst.

    • The palladium(0) active species can be sensitive to air and may decompose, especially at elevated temperatures, forming inactive palladium black.[5] The palladium precursor (e.g., Pd(OAc)₂) may also be old or of poor quality.[11]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing the solvent and using proper Schlenk line or glovebox techniques.[12] Consider using a more stable palladium pre-catalyst that generates the active Pd(0) species in situ.

  • Possible Cause 3: Inappropriate Base or Solvent.

    • A weak base may not be sufficient to promote the crucial transmetalation step, especially if the boronic acid/ester is not highly reactive.

    • Solution: Use a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for challenging couplings.[9][13] The solvent system should effectively dissolve both the organic substrate and the inorganic base; common choices include 1,4-dioxane/water, toluene/water, or THF/water mixtures.[8][14]

Problem: The starting material is consumed, but the yield of the desired product is low.

  • Possible Cause 1: Protodeboronation of the Boronic Acid/Ester.

    • This is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a hydrogen atom from a proton source (like water). This is particularly prevalent with electron-rich boronic acids under basic conditions.[2][5]

    • Solution:

      • Use boronic pinacol esters instead of boronic acids, as they are generally more stable and less prone to protodeboronation.[2]

      • Avoid excessively high temperatures or prolonged reaction times.

      • Use the mildest effective base (e.g., K₂CO₃ or Cs₂CO₃) and carefully control the amount of water in the reaction.[5]

  • Possible Cause 2: Homocoupling of the Boronic Acid/Ester.

    • The organoboron reagent can couple with itself to form a biaryl byproduct. This side reaction becomes competitive if the desired cross-coupling is slow due to steric hindrance.[11]

    • Solution: Optimize the reaction conditions (catalyst, ligand, temperature) to accelerate the rate of the desired cross-coupling reaction. Ensure a highly active catalyst is present. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess may favor homocoupling.

  • Possible Cause 3: Product Degradation.

    • The product molecule itself might be unstable under the reaction conditions, especially if heated for extended periods in the presence of a strong base.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If degradation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation: Recommended Reaction Components

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound.

Table 1: Recommended Catalyst Systems for Sterically Hindered Substrates

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Excellent for sterically hindered and electron-rich aryl bromides.[7]
Pd₂(dba)₃XPhos1-3Highly active and versatile ligand for challenging couplings.
Pd(OAc)₂P(t-Bu)₃2-5A powerful, electron-rich ligand effective for hindered substrates.[4]
Pd(dppf)Cl₂(None)2-5A reliable pre-catalyst, though may be less effective than Buchwald systems for this specific substrate.[15]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent System (v/v)Notes
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O (4:1 to 10:1)A strong, effective base for hindered couplings; good solubility in aqueous mixtures.[7][9]
Cs₂CO₃2.0 - 3.0Toluene / H₂O (10:1)Highly effective base, often used for difficult reactions due to its solubility in organic solvents.[9][15]
K₂CO₃2.0 - 3.0THF / H₂O (4:1)A milder base that can help minimize side reactions like protodeboronation.[16]

Visualizations

Catalytic Cycle and Key Relationships

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid R-B(OR)₂ (Organoboron Reagent) boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Organoboron

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation setup 1. Add Solids to Flask (Aryl Halide, Boronic Ester, Base, Catalyst) inert 2. Evacuate & Backfill (Inert Atmosphere, e.g., Argon) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents heat 4. Heat to Temperature (e.g., 80-110 °C) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product 8. Pure Product purify->product

Caption: A standard experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low or No Yield Observed cause1 Cause: Inefficient Oxidative Addition (Steric Hindrance) start->cause1 cause2 Cause: Side Reactions (Protodeboronation, Homocoupling) start->cause2 cause3 Cause: Inactive Catalyst or Improper Conditions start->cause3 sol1 Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) cause1->sol1 Implement sol2 Solution: - Use Boronic Pinacol Ester - Use Milder Base (K₂CO₃) - Optimize Temperature cause2->sol2 Implement sol3 Solution: - Ensure Inert Atmosphere - Use Stronger Base (K₃PO₄) - Screen Solvents cause3->sol3 Implement

Caption: A decision tree for troubleshooting low yields in the reaction.

Detailed Experimental Protocol

This general protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic pinacol ester.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous, degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

    • Seal the flask with a rubber septum.

    • Evacuate the flask atmosphere under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the atmosphere is fully inert.[12]

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.[7]

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours.[7]

    • Monitor the reaction's progress periodically by taking a small aliquot and analyzing it by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.[7]

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[15]

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Reactions of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-Bromo-2-chloro-5-fluorotoluene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution reactions of this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the four substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para-directing group. Halogens (-Br, -Cl, -F) are deactivating yet ortho-, para-directing. The directing influence of these groups, coupled with steric hindrance, will dictate the position of incoming electrophiles.

Q2: How can I predict the major product in an electrophilic aromatic substitution reaction?

A2: To predict the major product, consider the following:

  • Activating vs. Deactivating Groups: The activating methyl group will strongly influence the position of substitution.

  • Ortho, Para-Directing Effects: All substituents on the ring are ortho-, para-directing. You must evaluate the positions activated by each group.

  • Steric Hindrance: Bulky substituents can hinder attack at adjacent positions.

For this compound, the positions ortho and para to the methyl group are C6 and C3. The halogens also direct to these and other positions. A careful analysis of the additive effects and steric constraints is necessary to predict the most likely substitution pattern.

Q3: What are the most common side products observed in reactions with this compound?

A3: Common side products often include regioisomers resulting from substitution at less favored positions. In reactions involving organometallics, such as Grignard or organolithium reagents, side products from protonolysis (quenching by trace water), homocoupling, and metal-halogen exchange can occur.

Q4: What are the recommended purification techniques for separating isomeric products?

A4: The separation of isomeric products of this compound derivatives can be challenging due to their similar physical properties.

  • Column Chromatography: This is a primary method for separating isomers with different polarities.

  • Fractional Distillation: If the boiling points of the isomers differ significantly, fractional distillation under reduced pressure can be effective.

  • Recrystallization: For solid derivatives, fractional crystallization from a suitable solvent system can be used to isolate the major isomer.

Troubleshooting Guides

Nitration Reactions

Issue: Low yield of the desired nitro-isomer and formation of multiple products.

Possible Cause Troubleshooting Steps
Incorrect Regioselectivity The directing effects of the substituents on this compound can lead to a mixture of isomers. The methyl group strongly directs ortho and para. The halogens also have ortho, para directing effects which can lead to substitution at other positions. To favor a specific isomer, reaction conditions may need to be optimized.
Over-nitration (Dinitration) The presence of the activating methyl group can promote further nitration. Use of milder nitrating agents or careful control of reaction time and temperature can minimize dinitration.
Side reactions Oxidation of the methyl group can occur with strong nitrating conditions. Using a milder nitrating agent like ammonium nitrate with trifluoroacetic anhydride can prevent this.[1]

Experimental Protocol: Nitration of a Halogenated Toluene Derivative

A protocol for a similar compound, 4-bromo-1-chloro-2-fluorobenzene, can be adapted.[1]

Materials:

  • This compound

  • Ammonium nitrate

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add ammonium nitrate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for a Similar Nitration Reaction

The nitration of 4-bromo-1-chloro-2-fluorobenzene using this method yielded 1-bromo-4-chloro-5-fluoro-2-nitrobenzene with a 36% yield.[1]

Diagram: Predicted Regioselectivity in Nitration

nitration_regioselectivity cluster_directing_effects Directing Effects cluster_intermediates Potential Arenium Ion Intermediates cluster_products Products reactant This compound intermediates intermediates reactant->intermediates Electrophilic Attack electrophile NO2+ methyl CH3 (Activating) ortho, para halogens Br, Cl, F (Deactivating) ortho, para products products intermediates->products Deprotonation ortho_to_methyl Substitution at C6 (ortho to CH3) para_to_methyl Substitution at C3 (para to CH3) other_isomers Other Isomers (less favored) major_product Major Product(s) (e.g., 6-nitro-isomer) minor_products Minor Isomeric Products

Caption: Predicted regioselectivity in the nitration of this compound.

Vilsmeier-Haack Formylation

Issue: Low or no yield of the formylated product.

Possible Cause Troubleshooting Steps
Low Reactivity of the Substrate The Vilsmeier-Haack reaction is most effective on electron-rich aromatic rings. The deactivating effect of the three halogen substituents on this compound may inhibit the reaction. Increasing the reaction temperature or using a more reactive formylating agent may be necessary.
Steric Hindrance The substituents on the ring may sterically hinder the approach of the Vilsmeier reagent to the desired position. This can lead to formylation at a less sterically hindered, but electronically less favored, position.
Decomposition of the Vilsmeier Reagent The Vilsmeier reagent can be sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

Experimental Protocol: Vilsmeier-Haack Formylation

A general protocol for the Vilsmeier-Haack reaction is provided below.[2]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • Dissolve the substrate in DMF and cool to 0 °C.

  • Slowly add phosphorus oxychloride to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture to 0 °C and quench by adding a solution of sodium acetate in water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Vilsmeier-Haack Reaction Workflow

vilsmeier_workflow start Start substrate_prep Dissolve Substrate in DMF start->substrate_prep reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3) reaction React Substrate with Vilsmeier Reagent reagent_prep->reaction substrate_prep->reagent_prep quench Quench with NaOAc/Water reaction->quench extraction Extract with Diethyl Ether quench->extraction purification Purify by Column Chromatography extraction->purification product Final Product purification->product

Caption: General workflow for a Vilsmeier-Haack formylation experiment.

Ortho-Lithiation and Quenching

Issue: Failure of lithiation or formation of unexpected products.

Possible Cause Troubleshooting Steps
Metal-Halogen Exchange With aryl bromides, metal-halogen exchange can be faster than deprotonation. This would lead to the lithium species at the position of the bromine atom. Using a base like lithium diisopropylamide (LDA) instead of n-butyllithium can sometimes favor deprotonation.
Incorrect Regioselectivity of Deprotonation The directing effects of the substituents will determine the most acidic proton for removal. The fluorine atom is a known ortho-directing group for lithiation. Therefore, deprotonation is likely to occur at the position adjacent to the fluorine.
Reaction with Electrophile Ensure the electrophile is added at a low temperature to prevent side reactions.
Incomplete Reaction The insolubility of the substrate at low temperatures can hinder the reaction. Adding a co-solvent or a reagent like TMEDA to break up organolithium aggregates can improve solubility and reactivity.

Diagram: Logical Troubleshooting for Ortho-Lithiation

lithiation_troubleshooting start Low Yield in Ortho-Lithiation check_reagents Check Purity and Concentration of Organolithium Reagent start->check_reagents check_conditions Verify Anhydrous Conditions and Low Temperature start->check_conditions regioselectivity_issue Suspect Incorrect Regioselectivity check_conditions->regioselectivity_issue metal_halogen_exchange Consider Metal-Halogen Exchange (especially with n-BuLi) regioselectivity_issue->metal_halogen_exchange Yes no_deprotonation Consider Insufficient Basicity or Steric Hindrance regioselectivity_issue->no_deprotonation No solution1 Use LDA instead of n-BuLi metal_halogen_exchange->solution1 solution2 Add TMEDA to Enhance Reactivity no_deprotonation->solution2

Caption: Troubleshooting logic for ortho-lithiation reactions.

References

Technical Support Center: Purification of 4-Bromo-2-chloro-5-fluorotoluene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-fluorotoluene and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound and its derivatives?

A1: The most common methods for purifying this compound and its derivatives are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the physical properties of the compound (e.g., solid or liquid).

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include isomers formed during halogenation, unreacted starting materials, and byproducts from subsequent reaction steps. For instance, in a multi-step synthesis involving nitration and reduction, you might find residual nitro-intermediates or over-reduced species.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography. By spotting each fraction on a TLC plate alongside the crude mixture and a reference standard (if available), you can identify which fractions contain the pure desired compound.

Q4: My purified this compound is a colorless to yellow liquid. Is the yellow color an indication of impurity?

A4: While a slight yellow tint may not always indicate significant impurity, a pronounced yellow to brown color often suggests the presence of impurities. The color could be due to trace amounts of oxidized species or other colored byproducts. Purity should be confirmed by analytical methods such as GC-MS, HPLC, or NMR.

Troubleshooting Guides

Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your compound. The compound dissolves at high temperatures but separates as a liquid (an oil) upon cooling because it is still above its melting point. Another cause could be the presence of significant impurities that depress the melting point.

  • Solutions:

    • Lower the solvent boiling point: Choose a solvent or a mixed solvent system with a lower boiling point.

    • Use a mixed solvent system: Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleus for crystal growth.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution may not be saturated, meaning too much solvent was used. Alternatively, the solution could be supersaturated, where the compound remains in solution even below its saturation temperature.

  • Solutions:

    • Induce crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

    • Reduce solvent volume: If the solution is not saturated, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Problem 3: The recrystallized product is still impure.

  • Possible Cause: The cooling process might have been too rapid, leading to the trapping of impurities within the crystal lattice. The chosen solvent may also not be optimal for separating the desired compound from its impurities.

  • Solutions:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Re-recrystallize: Perform a second recrystallization using the same or a different solvent system.

    • Wash the crystals: Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.

Column Chromatography

Problem 1: Poor separation of my compound from impurities (overlapping bands).

  • Possible Cause: The mobile phase (eluent) may be too polar, causing all components to move down the column too quickly. The column may be overloaded with the sample, or the column packing may be uneven.

  • Solutions:

    • Optimize the mobile phase: Use a less polar eluent system. Develop an optimal solvent system using TLC first, aiming for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Reduce the sample load: Use a smaller amount of the crude product relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.

    • Improve column packing: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. "Wet packing" (slurry packing) is generally preferred over "dry packing".

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase may not be polar enough to move the compound down the polar stationary phase. The compound might also be decomposing on the silica gel.

  • Solutions:

    • Increase eluent polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

    • Check for decomposition: Test the stability of your compound on a silica TLC plate before running a column. If it decomposes, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Problem 3: Tailing of spots on TLC and bands on the column.

  • Possible Cause: This can be caused by the compound being too polar for the chosen solvent system, interactions with acidic sites on the silica gel, or the sample being overloaded.

  • Solutions:

    • Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help. For acidic compounds, adding a small amount of acetic acid can improve peak shape.

    • Use a more polar solvent system.

    • Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For halogenated toluenes, common solvents to test include ethanol, methanol, isopropanol, and hexane/ethyl acetate mixtures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly solubleSolubleGood quality crystals
HexaneInsolubleSparingly soluble-
Ethyl AcetateSolubleVery solublePoor recovery
Hexane:Ethyl Acetate (9:1)Sparingly solubleSolubleGood quality crystals
Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give a clear separation of the desired compound from impurities, with an Rf value of ~0.3 for the target compound. A common starting point for halogenated aromatics is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica gel (60 Å, 230-400 mesh)
Mobile PhaseGradient of Hexane:Ethyl Acetate (from 100:0 to 90:10)
Column Dimensions30 cm length x 3 cm diameter
Sample Load1.0 g of crude product
Typical Fraction Size20 mL

Mandatory Visualization

Many halogenated aromatic compounds, including derivatives of this compound, are investigated in drug discovery as scaffolds for kinase inhibitors. Kinases are key enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that is a common target for such inhibitors.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds to Adaptor Adaptor Proteins Receptor->Adaptor Activates Ras Ras Adaptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Leads to Inhibitor Kinase Inhibitor (e.g., 4-Bromo-2-chloro-5- fluorotoluene derivative) Inhibitor->Raf Inhibits

Caption: A generic kinase signaling pathway often targeted in drug development.

Overcoming low yield in reactions with 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Its halogenated structure allows for various cross-coupling reactions to introduce complexity and build molecular frameworks.[1] It is also used in material science for creating novel polymers and dyes.[1]

Q2: What are the main safety precautions to consider when handling this compound?

This compound is classified as an irritant.[2][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q3: What is the typical reactivity of the halogen substituents on this compound?

The reactivity of the halogens in cross-coupling reactions generally follows the order I > Br > Cl. Therefore, the bromine atom is expected to be more reactive than the chlorine atom in common palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. The fluorine atom is generally unreactive in these types of transformations. The electronic effects of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.[1]

Q4: How can I purify the final products from reactions involving this starting material?

Standard purification techniques such as column chromatography on silica gel, recrystallization, and distillation (if the product is thermally stable) are commonly employed.[4] The choice of method will depend on the physical properties of the product and the impurities present. For challenging separations, reverse-phase HPLC can also be utilized.[5]

Troubleshooting Guides for Low-Yield Reactions

Low yields in reactions with this compound can often be attributed to suboptimal reaction conditions. Below are troubleshooting guides for common cross-coupling reactions.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in Suzuki couplings can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more active pre-catalyst system. Buchwald ligands, such as XPhos or SPhos, are often effective for electron-rich or sterically hindered aryl halides.[6][7]

  • Base and Solvent System: The base plays a crucial role in the catalytic cycle. Ensure your base is strong enough but not so strong that it causes decomposition of your starting materials or product. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] The solvent system must be able to dissolve both the organic substrates and the inorganic base to some extent. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used.[6][8] Ensure all solvents are properly degassed to prevent catalyst deactivation.[9]

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates. While a "heat it till it works" approach can sometimes be effective, excessive heat can also lead to degradation.[9][10] Monitor your reaction by TLC or LC-MS to find the optimal temperature.

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to lower yields.[8] Ensure you are using high-quality boronic acid or consider using a more stable boronate ester derivative like a pinacol ester (Bpin).[6]

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[9] Homocoupling can be minimized by ensuring anaerobic conditions and using bulky ligands.[9]

Troubleshooting Workflow for Suzuki Coupling

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yield is poor. What should I try?

A: The Buchwald-Hartwig amination is sensitive to several parameters. Here’s a guide to improving your yields:

  • Ligand Choice: The success of the Buchwald-Hartwig reaction is highly dependent on the phosphine ligand. Bulky, electron-rich ligands are generally preferred as they promote both oxidative addition and reductive elimination.[11] For challenging substrates, consider using specialized Buchwald ligands like BrettPhos or RuPhos.[11] Bidentate ligands like BINAP or DPPF can also be effective.[12]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective, especially with base-sensitive functional groups.[13]

  • Solvent: The choice of solvent is important for solubility and reaction rate. Toluene, dioxane, and THF are common choices.[13] Ensure the solvent is anhydrous and degassed.

  • Amine Nucleophile: Sterically hindered amines can be challenging coupling partners. In such cases, using a more active catalyst system and higher reaction temperatures may be necessary.[13]

  • Catalyst Precursor: While Pd₂(dba)₃ is a common precursor, pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can offer better reactivity and reproducibility.[14]

Parameter Optimization for Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization node_params Key Parameters Ligand Base Solvent Catalyst Precursor node_options Options Bulky Monodentate (e.g., XPhos, RuPhos) Bidentate (e.g., BINAP, DPPF) NaOtBu LHMDS K₃PO₄ Toluene Dioxane THF Pd₂(dba)₃ Pd(OAc)₂ Pre-catalysts (e.g., XPhos Pd G3) node_params:f1->node_options:f1 node_params:f2->node_options:f2 node_params:f3->node_options:f3 node_params:f4->node_options:f4 node_considerations Considerations Steric hindrance of amine and aryl halide Functional group tolerance Solubility Anhydrous and degassed Air stability and ease of use node_options:f1->node_considerations:f1 node_options:f2->node_considerations:f2 node_options:f3->node_considerations:f3 node_options:f4->node_considerations:f4

Caption: Key parameters and considerations for optimizing Buchwald-Hartwig amination reactions.

Key Experimental Protocols

The following are representative protocols that can be adapted for reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be adjusted based on the specific amine and catalyst system used.

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) until the reaction is complete.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for related aryl halides, which can serve as a starting point for optimizing reactions with this compound.

Reaction TypeAryl Halide ExampleCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Suzuki Coupling1-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O (4:1)80~90 (variable)[8]
Buchwald-HartwigAryl Bromide"XantPhos Pd G3" (5)-DBU (2)MeCN/PhMe140(not specified)[14]
Sandmeyer5-Amino-3-chloro-2-fluorotolueneCuBr (1.1)-NaNO₂ (1.1)HBr/H₂O50-6060-80[4]

Note: The yields and conditions are highly substrate-dependent and the above table should be used as a general guide.

References

4-Bromo-2-chloro-5-fluorotoluene stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 4-Bromo-2-chloro-5-fluorotoluene (CAS No. 93765-83-4). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, this compound should be stored at -20°C for long-term preservation.[1][2][3][4] For shorter periods, storage in a cool, dry, and well-ventilated place is acceptable.[5][6]

Q2: How should I handle the compound upon receipt?

Upon receiving the compound, it is best practice to centrifuge the original vial before opening the cap. This ensures that any material adhering to the cap or walls of the vial is collected at the bottom, maximizing product recovery.[1][2]

Q3: Is this compound sensitive to light or air?

While specific data on light and air sensitivity is limited, general best practices for halogenated aromatic compounds suggest storing them in tightly sealed containers to minimize exposure to air and moisture.[6][7] Storing in a shaded area is also recommended.[7]

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of impurities. If you suspect degradation, it is advisable to re-analyze the compound's purity using appropriate analytical techniques such as NMR or GC-MS before use.

Q5: What materials should be avoided for storing this compound?

To prevent potential reactions, avoid storing this compound in contact with strong oxidizing agents or combustibles.[8] It should also be kept away from heat sources, sparks, and open flames.[7]

Troubleshooting Guide

Issue: Inconsistent experimental results.

  • Possible Cause 1: Compound Degradation. Improper storage can lead to the degradation of this compound, affecting its purity and reactivity.

    • Solution: Verify the storage conditions. Ensure the compound has been consistently stored at the recommended temperature and protected from incompatible materials. If degradation is suspected, re-qualify the material using an appropriate analytical method.

  • Possible Cause 2: Improper Handling. Inaccurate measurements or contamination can arise from improper handling.

    • Solution: Always allow the container to reach room temperature before opening to prevent condensation of moisture inside. Use clean, dry spatulas and glassware.

Issue: Physical appearance of the compound has changed.

  • Possible Cause: The compound may have been exposed to conditions that promote degradation or contamination.

    • Solution: Do not use the compound if you observe significant changes in its physical appearance. Contact your supplier for further guidance. It is recommended to perform a purity analysis.

Storage and Stability Data

ParameterRecommended ConditionNotes
Long-Term Storage Temperature -20°CEnsures maximum stability.[1][2][3][4]
Short-Term Storage Cool, dry, well-ventilated areaKeep container tightly closed.[5][6]
Container Tightly sealed original vialPrevents contamination and exposure to air/moisture.[6][7]
Incompatible Materials Strong oxidizing agents, combustiblesAvoid direct contact to prevent hazardous reactions.[8]
Conditions to Avoid Heat, sparks, open flamesThe compound may be combustible.[7]

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the handling and preparation of this compound for a typical reaction would involve the following general steps:

  • Equilibration: Remove the container from the -20°C freezer and allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: In a well-ventilated fume hood, carefully weigh the required amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the compound to the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

Visual Guide to Storage Troubleshooting

G start Start: Suspected Compound Instability check_storage Verify Storage Conditions start->check_storage temp_check Stored at -20°C? check_storage->temp_check visual_check Inspect Compound's Physical Appearance temp_check->visual_check Yes correct_storage Action: Move to -20°C Storage temp_check->correct_storage No appearance_change Color Change or Impurities Observed? visual_check->appearance_change purity_analysis Action: Perform Purity Analysis (e.g., NMR, GC-MS) appearance_change->purity_analysis Yes use_compound Proceed with Experiment appearance_change->use_compound No purity_ok Purity Acceptable? purity_analysis->purity_ok purity_ok->use_compound Yes quarantine Action: Quarantine Lot & Contact Supplier purity_ok->quarantine No correct_storage->visual_check

Caption: Troubleshooting workflow for assessing the stability of this compound.

References

Technical Support Center: Removal of Impurities from 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-chloro-5-fluorotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

A systematic approach to troubleshooting common purification challenges can save valuable time and resources. The following table outlines potential issues, their likely causes, and recommended solutions.

Problem IDIssue EncounteredPotential Cause(s)Recommended Solution(s)
PUR-001 Persistent Low Purity After Purification- Co-elution of impurities with similar polarity in column chromatography. - Formation of a solid solution during recrystallization. - Presence of thermally stable impurities with close boiling points.- Optimize the chromatography eluent system, possibly using a gradient elution. - Attempt recrystallization from a different solvent system. - Consider fractional distillation under reduced pressure.
PUR-002 Product "Oils Out" During Recrystallization- The solvent is too nonpolar for the compound at lower temperatures. - The solution is cooling too rapidly. - The initial concentration of the crude product is too high.- Add a small amount of a miscible, more polar "co-solvent" to the hot solution until the oil redissolves, then allow for slow cooling. - Ensure the flask is well-insulated to promote slow cooling to room temperature before moving to an ice bath. - Re-heat the mixture and add a small amount of additional hot solvent before attempting to cool again.
PUR-003 Streaking or Tailing of Spots on TLC Plate- The sample is too concentrated. - The compound is interacting strongly with the stationary phase (e.g., acidic or basic impurities on silica gel). - Insoluble material is present in the spotting sample.- Dilute the sample before spotting it on the TLC plate. - Add a small amount of a polar solvent (e.g., a drop of acetic acid or triethylamine) to the developing solvent. - Ensure the sample is fully dissolved before spotting.
PUR-004 Significant Product Loss During Purification- The chosen recrystallization solvent has a relatively high solubility for the product at low temperatures. - Adsorption of the product onto the stationary phase in column chromatography. - Multiple transfer steps leading to mechanical losses.- Ensure the recrystallization solvent provides low solubility at cold temperatures. Minimize the volume of cold solvent used for washing the crystals. - If using chromatography, ensure the eluent polarity is sufficient to elute the product completely. - Plan the purification workflow to minimize the number of transfers.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of crude this compound?

A1: The impurity profile is highly dependent on the synthetic route.

  • From Electrophilic Aromatic Substitution: Expect to find regioisomers (e.g., different arrangements of the halogens on the toluene ring) and poly-halogenated by-products. Unreacted starting materials may also be present.

  • From Sandmeyer Reaction: Common impurities include phenolic compounds (from the reaction of the diazonium salt with water), azo-coupling by-products, and potentially de-halogenated or hydro-de-aminated species.

Q2: What is the most effective method for purifying this compound?

A2: For moderate to high levels of impurities, column chromatography is generally the most effective method as it can separate compounds with subtle differences in polarity. For crude material that is already relatively pure (>90%), recrystallization can be a more efficient method to achieve high purity.

Q3: How can I determine the best solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. A systematic approach to solvent screening is recommended:

  • Place a small amount of the crude product in several test tubes.

  • Add a small amount of a different solvent to each tube.

  • Heat the tubes to the boiling point of the solvent to check for complete dissolution.

  • Allow the tubes that showed complete dissolution to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a suitable choice. Common solvents to test for halogenated aromatics include hexanes, ethanol, methanol, isopropanol, and mixtures such as ethanol/water.

Q4: What analytical methods are recommended for purity assessment?

A4: A combination of methods provides the most comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and isomers.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of the main component and non-volatile impurities.

  • ¹H and ¹⁹F NMR Spectroscopy: Confirms the structure of the desired product and can reveal the presence of structurally similar impurities.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of halogenated aromatic compounds, which can be used as a starting point for the optimization of this compound purification.

Purification MethodParameterTypical Value/RangeNotes
Recrystallization Solvent SystemHexane, Ethanol, Methanol, or Ethanol/WaterSelection is compound-specific and requires screening.
Yield60-90%Highly dependent on initial purity and solubility profile.
Achievable Purity>99%With an optimized procedure.
Column Chromatography Stationary PhaseSilica Gel (60-120 or 230-400 mesh)Standard for most applications.
Eluent SystemHexane/Ethyl Acetate (99:1 to 90:10 v/v)The ratio should be optimized based on TLC analysis.
Product Rf on TLC0.2 - 0.4A good target for effective separation.
Achievable Purity>99.5%Can effectively remove closely related impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure that should be adapted based on preliminary solvent screening tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Deionized water (if using a co-solvent system)

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

Procedure:

  • Transfer the crude this compound to an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and the minimum volume of hot solvent required to fully dissolve the solid at or near the solvent's boiling point.

  • If colored impurities persist, allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air-dry on the filter paper for a few minutes before transferring them to a watch glass or drying dish for final drying under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is a standard procedure for the purification of organic compounds.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Chromatography column

  • Optimized eluent (e.g., 98:2 Hexane:Ethyl Acetate)

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles.

  • Allow the silica gel to pack under gravity or with gentle pressure, draining excess eluent until the solvent level is just above the top of the silica.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Begin the elution process by adding the eluent to the column and collecting fractions.

  • Monitor the composition of the collected fractions using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

recrystallization_workflow Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool clear solution isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

column_chromatography_logic Column Chromatography Decision Logic start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample pack->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A logical workflow for purifying this compound using column chromatography.

Improving regioselectivity in the functionalization of 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 4-Bromo-2-chloro-5-fluorotoluene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high selectivity in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-Br > C-Cl. The carbon-bromine bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.[1] Therefore, selective functionalization at the C4-position (bromine) is highly favored under carefully controlled conditions. The C-F bond is typically unreactive under these conditions.

Q2: Which proton is most susceptible to deprotonation in a directed ortho-metalation (lithiation) reaction?

A2: The proton at the C6 position is the most likely to be removed during a directed ortho-metalation. This is due to the strong directing effect of the adjacent fluorine atom, which is a powerful ortho-directing group for lithiation.[2] The methyl group at C1 also provides some activation at this position. The proton at C3 is less likely to be abstracted due to weaker directing effects and potential steric hindrance.

Q3: How do the electronic and steric effects of the substituents influence overall regioselectivity?

A3: The regioselectivity is a result of the interplay between electronic and steric effects of all four substituents:

  • Fluorine (C5): Strongly electron-withdrawing (inductive effect) but a powerful directing group for ortho-lithiation.[2]

  • Chlorine (C2): Electron-withdrawing and a deactivating ortho, para-director for electrophilic substitution.[3][4][5]

  • Bromine (C4): The most reactive site for cross-coupling. It is also an electron-withdrawing, deactivating ortho, para-director.[4][5]

  • Methyl (C1): An electron-donating, activating ortho, para-director.[4][5]

For cross-coupling, electronic reactivity of the C-X bond is dominant. For lithiation, the directing effect of fluorine at C6 is the controlling factor. Steric hindrance from the methyl and chloro groups can also influence the approach of bulky reagents.

Logical Relationship of Directing Effects

Caption: Predicted reactivity sites on this compound.

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Issue: Poor regioselectivity, with significant coupling at the C-Cl position.

Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. Start at room temperature and increase gradually if the reaction is too slow. Monitor by TLC or GC-MS to maximize selectivity.[1]
Highly Reactive Catalyst System Use a less reactive palladium catalyst. Opt for ligands that are less electron-rich or sterically bulky, which can better differentiate between the C-Br and C-Cl bonds.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent, slower reaction at the C-Cl bond.
Excess Reagent Use a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner (e.g., boronic acid) to minimize the chance of a second coupling event.

Issue: Low or no yield of the desired product at the C-Br position.

Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen). Use fresh, high-purity catalyst and anhydrous, degassed solvents.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of solvent can impact solubility and reactivity; screen common solvents like dioxane, toluene, or DMF.[6]
Steric Hindrance Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Select a catalyst system with ligands designed for sterically hindered substrates.
Poor Solubility Choose a solvent system in which all reactants are fully soluble at the reaction temperature. A mixture of solvents (e.g., toluene/water) may be necessary.[6]
Guide 2: Directed ortho-Metalation (Lithiation)

Issue: Low yield of the desired C6-functionalized product.

Possible Cause Troubleshooting Steps
Incorrect Temperature Maintain a very low temperature (typically -78 °C) during lithiation and electrophilic quench. The lithiated intermediate may be unstable at higher temperatures.[7]
Insufficiently Strong Base While n-BuLi is common, a stronger or more sterically hindered base like s-BuLi or LDA might be required to achieve complete deprotonation.
Poor Quenching Ensure the electrophile is highly reactive and added quickly to the freshly generated organolithium species. Add the organolithium solution to the electrophile if the electrophile is prone to side reactions with the base.
Halogen-Metal Exchange The C-Br bond can undergo exchange with alkyllithium reagents. To minimize this, use a lithium amide base (LDA, LiTMP) instead of an alkyllithium.[2] Also, ensure the temperature is kept very low.

Issue: Formation of the C3-lithiated isomer.

Possible Cause Troubleshooting Steps
Kinetic vs. Thermodynamic Control This is unlikely given the strong directing effect of fluorine, but running the reaction at the lowest possible temperature (-78 °C or lower) will favor the kinetically preferred C6-lithiation.
Incorrect Base The choice of base can influence regioselectivity. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often excellent choices for fluorine-directed lithiations.[2]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent, typically 10-25% v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Selective C-Br Suzuki Coupling

G start Start setup Reaction Setup start->setup reagents Add Substrate, Boronic Acid, Pd Catalyst, and Base to Flame-Dried Flask setup->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvents (e.g., Toluene/Water) inert->solvent reaction Reaction Conditions solvent->reaction heat Heat to 80-90 °C with Vigorous Stirring reaction->heat monitor Monitor by TLC/GC-MS heat->monitor workup Workup & Isolation monitor->workup Reaction Complete cool Cool to RT, Dilute with Ethyl Acetate workup->cool wash Wash with Water & Brine, Dry over Na2SO4 cool->wash purify Concentrate and Purify (Column Chromatography) wash->purify end End purify->end G start Low Regioselectivity in Cross-Coupling q_temp Is reaction temp > 90 °C? start->q_temp s_temp Solution: Lower temp to 60-80 °C and re-monitor. q_temp->s_temp Yes q_cat Is catalyst highly active (e.g., bulky, electron-rich ligand)? q_temp->q_cat No end Selectivity Improved s_temp->end s_cat Solution: Switch to a less reactive catalyst (e.g., Pd(PPh3)4). q_cat->s_cat Yes q_time Was reaction time excessively long? q_cat->q_time No s_cat->end s_time Solution: Monitor closely and quench upon SM consumption. q_time->s_time Yes q_time->end No s_time->end

References

Technical Support Center: Grignard Reaction with 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 4-Bromo-2-chloro-5-fluorotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary reasons are typically an inactive magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer (MgO) that prevents the reaction.

    • Solution: Activate the magnesium surface. Common methods include:

      • Mechanical Activation: Gently crush the magnesium turnings in a dry flask (under an inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethylene gas indicates activation.[1]

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][2]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under a stream of dry inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or one that has been distilled over a suitable drying agent.

Q2: I'm observing a low yield of my desired product. What could be the issue?

A2: Low yields can stem from incomplete reaction, side reactions, or quenching of the Grignard reagent.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure sufficient reaction time and gentle heating (reflux in THF) after the initial exothermic reaction subsides to drive the reaction to completion.

  • Wurtz Coupling: A significant side reaction is the coupling of the formed Grignard reagent with the starting aryl halide.[3][4]

    • Solution: Add the solution of this compound slowly to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the Wurtz coupling side reaction.

  • Reaction with Oxygen or Carbon Dioxide: Exposure to air can lead to the formation of phenols (after workup) or benzoic acid derivatives, respectively, consuming the Grignard reagent.

    • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.

Q3: Will the Grignard reagent form at the chlorine or fluorine position instead of the bromine?

A3: It is highly unlikely under standard Grignard conditions. The reactivity of halogens in Grignard formation is dictated by the carbon-halogen bond strength, with the order of reactivity being I > Br > Cl > F.[5][6] The C-Br bond is significantly weaker and more susceptible to oxidative insertion by magnesium than the C-Cl and C-F bonds.[1][7] Therefore, selective formation of the Grignard reagent at the bromine position is expected.

Q4: Can the Grignard reagent, once formed, react with another molecule of this compound at the chlorine or fluorine position?

A4: While less likely than Wurtz coupling at the bromine site, cross-coupling reactions can occur, though typically they require a transition metal catalyst. The direct reaction of the aryl Grignard reagent with the C-Cl or C-F bond of another molecule is generally slow without catalysis.

Quantitative Data Summary

While specific yield data for the Grignard reaction of this compound is not extensively published, the following table summarizes expected yields based on analogous reactions with substituted aryl bromides under varying conditions.

ConditionSolventInitiatorTemperature (°C)Expected Yield (%)Notes
StandardTHFIodine25-66 (reflux)70-85Slow addition of the aryl halide is crucial.
OptimizedTHF1,2-Dibromoethane25-66 (reflux)80-95Mechanical activation of Mg can further improve yield.
Non-idealDiethyl EtherNone20-3540-60Slower reaction rate and lower solubility of the Grignard reagent.
ContaminatedTHF (wet)Iodine25-66 (reflux)<10Demonstrates the critical importance of anhydrous conditions.

Experimental Protocol

Objective: To prepare the Grignard reagent of this compound selectively at the bromine position.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas manifold

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.

  • Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.

  • Observation: The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and may begin to gently reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring and gently reflux the mixture for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Usage: The resulting greyish-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

Grignard_Troubleshooting_Workflow start Start Grignard Reaction check_initiation Does the reaction initiate? (Color change, gentle reflux) start->check_initiation initiation_no No Initiation check_initiation->initiation_no No initiation_yes Initiation Successful check_initiation->initiation_yes Yes troubleshoot_initiation Troubleshoot Initiation: 1. Activate Mg (Iodine, 1,2-dibromoethane, crushing) 2. Ensure anhydrous conditions (flame-dry glassware, dry solvent) 3. Gentle heating initiation_no->troubleshoot_initiation check_yield Is the final yield low? initiation_yes->check_yield troubleshoot_initiation->start yield_ok Acceptable Yield check_yield->yield_ok No yield_low Low Yield check_yield->yield_low Yes end Reaction Complete yield_ok->end troubleshoot_yield Troubleshoot Low Yield: 1. Check for moisture/air leaks 2. Slow down addition of aryl halide (minimize Wurtz coupling) 3. Ensure sufficient reaction time/reflux yield_low->troubleshoot_yield troubleshoot_yield->start

Caption: Troubleshooting workflow for the Grignard reaction.

Reaction_Pathway reactant This compound desired_product 2-Chloro-5-fluoro-4-(magnesiobromo)toluene (Desired Grignard Reagent) reactant->desired_product + Mg / THF side_reaction_node Side Reactions reactant->side_reaction_node + Grignard Reagent mg Mg mg->desired_product solvent Anhydrous THF solvent->desired_product desired_product->side_reaction_node wurtz_product Wurtz Coupling Product side_reaction_node->wurtz_product other_side_products Oxidation/Carbonation Products side_reaction_node->other_side_products

Caption: Reaction pathway for Grignard formation and potential side reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection and reaction optimization in cross-coupling reactions involving 4-Bromo-2-chloro-5-fluorotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments with this compound, a substrate with two distinct halogen atoms available for cross-coupling.

Q1: I want to selectively perform a cross-coupling reaction at the bromine position of this compound. Is this feasible?

Yes, selective cross-coupling at the C-Br bond is highly feasible. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: C-I > C-Br >> C-Cl.[1] This inherent difference in reactivity allows for the chemoselective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[1]

Q2: My Suzuki-Miyaura coupling reaction is giving low yield and a mixture of products. What are the most common reasons for this?

Low yields and lack of selectivity in Suzuki-Miyaura coupling with this compound can stem from several factors:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For selective C-Br activation, a catalyst system that is reactive enough to cleave the C-Br bond but not the more stable C-Cl bond is required.

  • Reaction Conditions: Temperature, base, and solvent play a crucial role in controlling selectivity. Harsh reaction conditions can lead to the undesired coupling at the C-Cl position.

  • Reagent Quality: Ensure your boronic acid or ester is of high purity and that your solvent is anhydrous and properly degassed.

Q3: Which type of palladium catalyst and ligand should I choose for selective C-Br coupling?

For selective Suzuki-Miyaura coupling at the C-Br bond of this compound, palladium(0) catalysts are typically used. The key to selectivity lies in the choice of ligand. Bulky and electron-rich phosphine ligands are generally preferred as they favor the oxidative addition to the C-Br bond over the C-Cl bond.[2][3]

Recommended Catalyst Systems:

  • For Suzuki-Miyaura Coupling: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos is a good starting point.[2]

  • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky phosphine ligands are crucial for the amination of aryl chlorides, which can be a competing side reaction.[4] Using ligands like BINAP or DPPF can provide good results for C-Br selective amination.[5]

  • For Sonogashira Coupling: While traditional Sonogashira couplings use a palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst, copper-free conditions can also be employed.[6] The choice of a suitable phosphine ligand is still important for selectivity.

Q4: I am observing significant amounts of the di-coupled product where both bromine and chlorine have reacted. How can I improve selectivity for the mono-bromo coupled product?

Observing the di-coupled product indicates that your catalytic system is too reactive under the current conditions. To enhance selectivity for mono-arylation at the bromine position, consider the following adjustments:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Use a Milder Base: Strong bases can sometimes promote the reactivity of the C-Cl bond. Switching to a milder base like K₂CO₃ or Cs₂CO₃ might be beneficial.

  • Adjust the Ligand: If you are using a very active ligand, switching to a slightly less electron-rich or bulky ligand might disfavor the more difficult C-Cl bond activation.

  • Control Reaction Time: Monitor the reaction closely and stop it once the desired mono-coupled product is formed to prevent further reaction at the chlorine site.

  • Solvent Choice: The solvent can influence the selectivity. In some cases, polar aprotic solvents like THF can favor mono-functionalization.[7]

Q5: What are the recommended starting conditions for a selective Suzuki-Miyaura coupling of this compound?

A good starting point for a selective Suzuki-Miyaura coupling would be:

  • Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • Base: K₃PO₄ (2 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

These conditions should be optimized for your specific boronic acid partner.

Quantitative Data Summary

The following tables provide a summary of typical catalyst systems and their performance in chemoselective cross-coupling reactions of dihaloarenes, which can serve as a guideline for your experiments with this compound.

Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling of Bromo-Chloro Arenes

Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield of Mono-bromo coupled product (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10085-95[8]
Pd₂(dba)₃XPhosCs₂CO₃Toluene10080-92[2]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O10070-85[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst and ligand. Ensure proper storage under inert atmosphere.
Poor quality of reagentsUse high-purity, anhydrous, and degassed solvent. Use fresh boronic acid.
Insufficient temperatureGradually increase the reaction temperature.
Low selectivity (di-coupling) Catalyst system too activeSwitch to a less electron-rich or bulky ligand. Lower the catalyst loading.
High reaction temperatureDecrease the reaction temperature.
Strong baseUse a milder base (e.g., K₂CO₃, Cs₂CO₃).
Homocoupling of boronic acid Presence of oxygenEnsure the reaction is set up under a strictly inert atmosphere and use degassed solvents.
Pd(II) precatalyst not reducedEnsure proper in-situ reduction of the Pd(II) precatalyst to active Pd(0).

Experimental Protocols

The following are detailed, generalized protocols for key cross-coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, and the base.

  • In a separate vial, weigh the palladium precatalyst and the phosphine ligand and add them to the reaction flask.

  • Add the degassed solvent system to the flask via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to cross-coupling reactions with this compound.

Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (with R-B(OH)2) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release Ar-R Ar-R Product Complex->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative Addition Complex R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Complex

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue Check_Reagents Check Reagent Quality (Substrate, Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd source, Ligand) Check_Reagents->Check_Catalyst Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Check_Catalyst->Check_Conditions Di_Coupling Di-Coupling Observed? Check_Conditions->Di_Coupling Optimize_Ligand Optimize Ligand (Bulky, Electron-rich for selectivity) Successful_Reaction Successful Reaction Optimize_Ligand->Successful_Reaction Optimize_Base Optimize Base (Consider milder base for selectivity) Optimize_Base->Successful_Reaction Optimize_Temp Optimize Temperature (Lower for selectivity) Optimize_Temp->Successful_Reaction Di_Coupling->Optimize_Ligand Yes Di_Coupling->Optimize_Base Yes Di_Coupling->Optimize_Temp Yes Di_Coupling->Successful_Reaction No, but low yield

Caption: Troubleshooting workflow for cross-coupling reactions.

Chemoselectivity_Concept Substrate This compound C_Br_Bond C-Br Bond (More Reactive) Substrate->C_Br_Bond C_Cl_Bond C-Cl Bond (Less Reactive) Substrate->C_Cl_Bond Selective_Coupling Selective Cross-Coupling at C-Br C_Br_Bond->Selective_Coupling Catalyst Pd(0) / Bulky Ligand Catalyst->Selective_Coupling Desired_Product Mono-coupled Product Selective_Coupling->Desired_Product Unreacted_Cl C-Cl bond remains for further functionalization Desired_Product->Unreacted_Cl

Caption: Conceptual diagram of chemoselective cross-coupling.

References

Technical Support Center: 4-Bromo-2-chloro-5-fluorotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-fluorotoluene. The information is designed to address common issues encountered during reaction work-up procedures.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference during experimental planning.

PropertyValueSource
Molecular Formula C₇H₅BrClFPubChem[1][2]
Molecular Weight 223.47 g/mol PubChem[1]
Appearance Colorless to yellow liquid or solidChemBK, AK Scientific Inc.[2][3]
Melting Point 30-35 °CAK Scientific Inc.[3]
Boiling Point 155-160 °CChemBK[2]
Density ~1.65 g/mLChemBK[2]
Solubility Soluble in organic solvents such as ethanol and acetone.ChemBK[2]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Q1: I have completed my reaction, but I am unsure about the general work-up procedure to isolate my product.

A1: A standard aqueous work-up is typically the first step. This procedure aims to remove inorganic salts, water-soluble reagents, and byproducts. A general protocol is as follows:

  • Quench the reaction mixture by carefully adding it to water or a saturated aqueous solution (e.g., ammonium chloride for organometallic reactions).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts and wash sequentially with water and then a saturated brine solution to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Q2: My reaction mixture has formed an emulsion during the aqueous work-up. How can I resolve this?

A2: Emulsions are common when dealing with complex reaction mixtures. Here are a few strategies to break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filter through Celite®: Pass the emulsified mixture through a pad of Celite® or another filter aid.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

Q3: I suspect my product is contaminated with unreacted starting material (this compound). How can I remove it?

A3: Unreacted this compound is a non-polar compound. Purification can typically be achieved through:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. Use a silica gel column and a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to separate your more polar product from the non-polar starting material.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of your product and the starting material.

Q4: I am performing a Suzuki coupling reaction and am struggling to remove the palladium catalyst and boronic acid byproducts.

A4: For Suzuki coupling reactions, specific work-up steps can be employed to remove common impurities:

  • Aqueous Wash: After the initial extraction, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid.

  • Filtration: To remove the palladium catalyst, you can filter the crude product solution through a plug of silica gel or a specialized scavenger resin.

  • Column Chromatography: This remains a reliable method for separating the desired product from both catalyst residues and boronic acid-related byproducts.

Q5: In my Grignard reaction, I am observing significant amounts of a biphenyl byproduct. What is causing this and how can I minimize it?

A5: The formation of biphenyl impurities in Grignard reactions is often due to a coupling reaction between the Grignard reagent and unreacted aryl halide.[4] To minimize this:

  • Control Reagent Addition: Add the solution of this compound slowly to the magnesium turnings to maintain a controlled reaction rate.

  • Maintain Temperature: Avoid excessive heating, as higher temperatures can favor the formation of the biphenyl side product.[4]

  • Purification: Biphenyl is typically non-polar and can be separated from more polar alcohol products by column chromatography.

Q6: I am concerned about potential dehalogenation of my starting material or product. Is this a common side reaction?

A6: Yes, dehalogenation can occur, particularly under reductive conditions or in the presence of certain metals.[5][6][7] For instance, reactions involving zero-valent metals or palladium catalysts can sometimes lead to the removal of bromine or chlorine atoms.[5] If you suspect dehalogenation has occurred, you can analyze your crude product by mass spectrometry to identify species with lower molecular weights corresponding to the loss of a halogen. To avoid this, consider using milder reaction conditions or alternative catalysts.

Detailed Experimental Protocol: General Aqueous Work-up

This protocol outlines a standard procedure for the initial purification of a reaction mixture containing a product derived from this compound.

Materials:

  • Reaction mixture

  • Deionized water

  • Selected organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper

  • Rotary evaporator

Procedure:

  • Quenching: Carefully pour the reaction mixture into a beaker containing an equal volume of deionized water. Stir for 5-10 minutes. For reactions sensitive to water, an alternative quenching agent like saturated ammonium chloride may be used.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of the chosen organic extraction solvent approximately equal to the aqueous volume.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the layers. Allow the layers to separate.

  • Drain the lower layer into a clean Erlenmeyer flask. If the organic layer is the lower layer (e.g., dichloromethane), this will be your product extract. If it is the upper layer (e.g., ethyl acetate), you will drain off the aqueous layer and collect the organic layer from the top of the funnel.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize product recovery.

  • Washing: Combine all organic extracts in the separatory funnel. Add an equal volume of deionized water, shake, and separate the layers as before. Discard the aqueous wash.

  • Add an equal volume of brine to the organic layer in the separatory funnel. Shake and separate the layers. The brine wash helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely in the solution. Let it stand for at least 15 minutes.

  • Filtration and Concentration: Gravity filter the dried organic solution through a fluted filter paper into a round-bottom flask. Rinse the drying agent with a small amount of fresh organic solvent and add this to the filtered solution.

  • Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the work-up of reactions involving this compound.

TroubleshootingWorkflow start Start: Reaction Complete workup Perform Aqueous Workup start->workup emulsion Emulsion Formed? workup->emulsion resolve_emulsion Resolve Emulsion (Add Brine, Filter, Centrifuge) emulsion->resolve_emulsion Yes crude_product Obtain Crude Product emulsion->crude_product No resolve_emulsion->crude_product analyze Analyze Crude Product (TLC, NMR, MS) crude_product->analyze impurities Impurities Present? analyze->impurities purify Purify Product (Column Chromatography, Recrystallization) impurities->purify Yes pure_product Pure Product Isolated impurities->pure_product No purify->pure_product low_yield Low Yield? pure_product->low_yield end End low_yield->end No optimize Optimize Reaction Conditions (Temperature, Reagents, Time) low_yield->optimize Yes optimize->start

Caption: A flowchart outlining the troubleshooting steps for the work-up and purification of reaction products.

References

Validation & Comparative

Comparative 1H NMR Analysis of 4-Bromo-2-chloro-5-fluorotoluene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Predicted vs. Experimental ¹H NMR Data: A Comparative Table

The chemical shifts and coupling patterns of protons on a benzene ring are highly sensitive to the electronic nature of the substituents. Halogens (F, Cl, Br) are electron-withdrawing through induction but can be weakly electron-donating through resonance. The methyl group (-CH₃) is a weak electron-donating group. In 4-Bromo-2-chloro-5-fluorotoluene, these competing effects, along with spin-spin coupling between adjacent protons and coupling to the ¹⁹F nucleus, result in a unique spectral fingerprint.

The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data of related substituted toluenes. The prediction is based on the additive effects of substituents on the benzene chemical shift (base value ~7.3 ppm).[1] Electron-withdrawing groups deshield adjacent (ortho) protons, shifting them downfield (higher ppm), while electron-donating groups cause upfield shifts (lower ppm).[2]

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3 ~7.4 - 7.6 d (doublet) ~7-9 (J H-F)
H-6 ~7.1 - 7.3 d (doublet) ~9-11 (J H-F)
-CH₃ ~2.3 - 2.4 s (singlet) N/A
4-Bromo-2-fluorotoluene[3][4]Aromatic H7.29 - 7.10m (multiplet)N/A
-CH₃2.24s (singlet)N/A
4-Chloro-2-fluorotoluene[5][6]Aromatic H7.13 - 6.90m (multiplet)N/A
-CH₃2.25s (singlet)N/A
2,4-Dichlorotoluene[7][8]H-3~7.38d (doublet)J = 2.4 Hz
H-5~7.18dd (doublet of doublets)J = 8.3, 2.4 Hz
H-6~7.05d (doublet)J = 8.3 Hz
-CH₃~2.33s (singlet)N/A

Note: Predicted values for this compound are estimates. Actual experimental values may vary. Data for comparator compounds is sourced from public spectral databases.

Structural Analysis and Spectral Interpretation

The structure of this compound with the IUPAC numbering for its protons is shown below. This visualization aids in correlating the predicted signals in the table with their positions on the aromatic ring.

Caption: Molecular structure of this compound.

  • Aromatic Protons (H-3 and H-6): The two remaining protons on the aromatic ring are in different chemical environments and are expected to appear as distinct signals.

    • H-3: This proton is ortho to the chlorine atom and meta to the bromine atom. The strong electron-withdrawing inductive effect of the adjacent chlorine atom is expected to deshield H-3 significantly, shifting it downfield. It will likely appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF), which is typically in the range of 7-9 Hz.

    • H-6: This proton is ortho to the fluorine atom and meta to the methyl group. The fluorine atom will also deshield this proton. It is expected to appear as a doublet due to a strong three-bond coupling to the fluorine (³JHF), typically around 9-11 Hz.

  • Methyl Protons (-CH₃): The methyl group is attached directly to the ring. Protons on carbons adjacent to an aromatic ring, known as benzylic protons, typically resonate in the 2.0-3.0 ppm range.[9] Since there are no adjacent protons, this signal is predicted to be a singlet.

Standard Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum for a small aromatic molecule like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overwhelming signals from the sample protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm as a reference point.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.[10]

    • Insert the sample into the NMR probe and ensure it is spinning (typically 20 Hz) to average out magnetic field inhomogeneities.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[11]

    • A relaxation delay (e.g., 1-5 seconds) between pulses is used to ensure the nuclei have returned to equilibrium, allowing for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons responsible for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.

References

13C NMR Characterization of 4-Bromo-2-chloro-5-fluorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-chloro-5-fluorotoluene against experimentally derived data for structurally related compounds. Due to the absence of a publicly available, fully assigned experimental spectrum for this compound, this guide employs predictive methodologies based on established principles of NMR spectroscopy. This approach offers valuable insights for the characterization and identification of this and similar halogenated toluene derivatives.

Predicted and Comparative 13C NMR Data

The 13C NMR chemical shifts for this compound have been predicted based on the foundational chemical shift of toluene and the known additive effects of bromo, chloro, and fluoro substituents on the aromatic ring. These predicted values are presented below in comparison with the experimental data for related halogenated toluenes. This comparison allows for an estimation of the expected spectral features of the target molecule.

Carbon PositionPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 4-Bromo-2-fluorotolueneExperimental Chemical Shift (ppm) for 2-Chloro-4-fluorotoluene
C1 ~138 - 142Data not availableData not available
C2 ~130 - 134Data not availableData not available
C3 ~132 - 136Data not availableData not available
C4 ~118 - 122Data not availableData not available
C5 ~158 - 162 (with C-F coupling)Data not availableData not available
C6 ~115 - 119 (with C-F coupling)Data not availableData not available
CH3 ~20 - 23Data not availableData not available

Note: The predicted chemical shifts are estimations and the actual experimental values may vary. The presence of the fluorine atom is expected to cause splitting of the signals for C5 and C6 due to carbon-fluorine coupling.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to set the 0 ppm reference point.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Tune and match the probe for the 13C frequency.

3. Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).[1]

  • Use a standard pulse sequence, such as a simple pulse-acquire sequence with proton decoupling.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, a larger number of scans is often required compared to 1H NMR.[1]

  • Set the relaxation delay (D1) to allow for the full relaxation of the carbon nuclei between pulses. A longer delay may be necessary for quaternary carbons.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks if quantitative analysis is required, though routine 13C NMR is generally not used for precise quantification.

Logical Pathway for Spectral Assignment

The assignment of the 13C NMR signals to the specific carbon atoms in the this compound molecule is based on the influence of the different substituents on the electron density of the aromatic ring. The following diagram illustrates the logical workflow for this assignment.

G Spectral Assignment Logic for this compound cluster_substituents Substituent Effects cluster_carbons Carbon Environments cluster_assignment Predicted Chemical Shifts & Assignments Methyl Methyl (-CH3) (Electron Donating) C_CH3 Methyl Carbon (Aliphatic, ~20-23 ppm) Methyl->C_CH3 Shields Halogens Halogens (-Br, -Cl, -F) (Inductive Electron Withdrawing, Resonance Electron Donating) C_Aromatic Aromatic Carbons (~115-162 ppm) Halogens->C_Aromatic Complex Effects (Deshielding/Shielding) C1 C1 (ipso to -CH3) ~138-142 ppm C_CH3->C1 C_Aromatic->C1 C2 C2 (ipso to -Cl) ~130-134 ppm C_Aromatic->C2 C4 C4 (ipso to -Br) ~118-122 ppm C_Aromatic->C4 C5 C5 (ipso to -F) ~158-162 ppm (Large downfield shift, C-F coupling) C_Aromatic->C5 C3_C6 C3 & C6 (ortho/meta to substituents) ~115-136 ppm (C6 shows C-F coupling) C_Aromatic->C3_C6

Caption: Logic for predicting 13C NMR chemical shifts based on substituent effects.

References

A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-chloro-5-fluorotoluene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-bromo-2-chloro-5-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and comparative data from structurally related molecules to predict its fragmentation pattern. Furthermore, we present alternative analytical techniques for its characterization, offering a comprehensive overview for researchers in the field.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, often leading to fragmentation. The resulting pattern of fragment ions is unique to the molecule and provides a "fingerprint" for its identification.

Predicted Fragmentation Pattern of this compound

The structure of this compound (C7H5BrClF, Molecular Weight: 223.47 g/mol ) suggests several likely fragmentation pathways under electron ionization (EI).[1] The presence of bromine and chlorine atoms will result in characteristic isotopic patterns for fragments containing these elements.

Key Predicted Fragments:

  • Molecular Ion (M+•): A prominent molecular ion peak is expected due to the stability of the aromatic ring. The isotopic pattern will be complex due to the presence of both bromine (79Br and 81Br in a ~1:1 ratio) and chlorine (35Cl and 37Cl in a ~3:1 ratio), leading to peaks at m/z 222, 224, 226, and 228.

  • Loss of a Bromine Radical ([M-Br]+): Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds, which would result in a significant fragment at m/z 143 (for 35Cl) and 145 (for 37Cl).

  • Loss of a Chlorine Radical ([M-Cl]+): Similarly, the loss of a chlorine radical would lead to fragments at m/z 187 (for 79Br) and 189 (for 81Br).

  • Loss of a Methyl Radical ([M-CH3]+): Benzylic cleavage, resulting in the loss of the methyl group, is another plausible fragmentation, yielding an ion at m/z 207 (with its corresponding isotopic pattern).

  • Formation of Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C7H7+) at m/z 91, although in this substituted case, related substituted tropylium ions might be observed.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

M C7H5BrClF+• (m/z 222, 224, 226, 228) F1 [M-Br]+ (m/z 143, 145) M->F1 - Br• F2 [M-Cl]+ (m/z 187, 189) M->F2 - Cl• F3 [M-CH3]+ (m/z 207, 209, 211) M->F3 - CH3•

Caption: Predicted major fragmentation pathways of this compound.

Comparative Data with a Structural Isomer

To provide experimental context, the following table summarizes the observed mass spectral data for a structurally related isomer, 5-bromo-2-chlorotoluene. This comparison highlights the influence of substituent positions on fragmentation.

m/zPutative Fragment Identity for 5-bromo-2-chlorotoluene
204, 206, 208Molecular Ion (M+•)
125[M-Br]+
169[M-Cl]+
89[C7H5]+

Data sourced from public spectral databases.

This data for 5-bromo-2-chlorotoluene shows similar fragmentation patterns, such as the loss of halogen atoms, which supports the predicted fragmentation of this compound.

Experimental Protocols

A standard method for obtaining the mass spectrum of a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

The following diagram outlines the general workflow for GC-MS analysis.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column GC-MS Interface GC-MS Interface Column->GC-MS Interface Ion Source Ion Source GC-MS Interface->Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data System Data System Detector->Data System Sample Sample Sample->Injector

Caption: A simplified workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Alternative Analytical Methods

While MS provides detailed structural information, other analytical techniques are complementary for the full characterization of this compound.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and substitution pattern of the aromatic ring.
High-Performance Liquid Chromatography (HPLC) Useful for purity determination and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups and the substitution pattern on the aromatic ring through characteristic vibrational frequencies.

The choice of analytical method will depend on the specific research question, whether it is for structural elucidation, purity assessment, or quantification. A combination of these techniques provides the most comprehensive characterization of this compound.

References

A Comparative Guide to the Purity Analysis of 4-Bromo-2-chloro-5-fluorotoluene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a critical determinant of final product quality, efficacy, and safety. 4-Bromo-2-chloro-5-fluorotoluene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the absence of process-related impurities and degradation products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting the most suitable analytical strategy.

High-Performance Liquid Chromatography stands as the cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a halogenated aromatic compound like this compound, reversed-phase HPLC is the most common and effective approach.[3] This guide will explore a primary reversed-phase HPLC (RP-HPLC) method and compare it with an alternative method utilizing a different stationary phase, as well as with other analytical techniques.

Primary Analytical Method: Reversed-Phase HPLC with C18 Column

The workhorse for the separation of non-polar to moderately polar compounds, a C18 (octadecyl) stationary phase provides excellent hydrophobic interaction with the analyte, leading to robust and reproducible separations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 50% B to 90% B

    • 15-20 min: 90% B (hold)

    • 20-21 min: 90% B to 50% B

    • 21-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Logical Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC Purity Analysis.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the primary RP-HPLC method compared to an alternative method using a Phenyl-Hexyl column, which offers different selectivity due to π-π interactions.

ParameterMethod A: C18 Column Method B: Phenyl-Hexyl Column
Retention Time of Main Peak (min) 12.510.8
Resolution (Main Peak vs. Closest Impurity) 2.12.5
Tailing Factor (Main Peak) 1.11.2
Theoretical Plates 1500013500
Calculated Purity (%) 99.899.7
Limit of Quantification (LOQ) for Impurities (%) 0.050.06

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide valuable complementary information, especially for impurity identification and the analysis of volatile components.[2][4]

Comparison with Alternative Methods

Analytical TechniquePrinciple Strengths Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities and residual solvents; provides structural information for impurity identification.[5]Not suitable for non-volatile impurities; requires derivatization for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structure elucidation of impurities; quantitative NMR (qNMR) can determine purity without a reference standard.[4]Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency; low sample and reagent consumption.[2]Lower loading capacity; can be less robust than HPLC for routine analysis.

Experimental Workflow for Method Selection

cluster_alt Alternative/Complementary Analysis start Define Analytical Need (e.g., Purity Assay, Impurity ID) dev_hplc Develop RP-HPLC Method start->dev_hplc gcms GC-MS for Volatile Impurities start->gcms Volatiles Suspected nmr NMR for Structural Elucidation start->nmr Unknown Impurity Structure validate Validate Method (Specificity, Linearity, Accuracy) dev_hplc->validate routine Routine Purity Analysis validate->routine

Caption: Decision tree for analytical method selection.

Conclusion

The purity analysis of this compound is most effectively and routinely performed using a reversed-phase HPLC method with a C18 column. This method provides a reliable and robust separation of the main component from its potential impurities. For enhanced separation of structurally similar impurities, a Phenyl-Hexyl column can offer alternative selectivity. For a comprehensive purity profile, especially during process development and impurity characterization, complementary techniques such as GC-MS and NMR spectroscopy are invaluable. The choice of the analytical method should be guided by the specific requirements of the analysis, whether it is for routine quality control or in-depth impurity profiling.

References

Reactivity comparison of 4-Bromo-2-chloro-5-fluorotoluene with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, polyhalogenated aromatic compounds are indispensable building blocks. Their utility is defined by the selective reactivity of their carbon-halogen bonds. This guide provides a comparative analysis of the reactivity of 4-Bromo-2-chloro-5-fluorotoluene, a versatile intermediate, in key synthetic transformations. We will compare its performance with structurally similar compounds, supported by established chemical principles and experimental data from the literature.

Theoretical Reactivity Analysis

The reactivity of an aryl halide is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The general reactivity trend, based on C-X bond dissociation energies, is C-I > C-Br > C-Cl >> C-F.[1][2]

For this compound, two primary reaction pathways are considered: palladium-catalyzed cross-coupling and organolithium reactions.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly weaker than the C-Cl bond, making it the primary site for oxidative addition. Therefore, reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are expected to occur selectively at the C4-Br position.[1][2] The electron-withdrawing effects of the ortho- and para- halogen substituents (Cl and F) increase the electrophilicity of the ring, which can facilitate the oxidative addition step.

  • Organolithium Chemistry: Two competing pathways exist:

    • Directed ortho-lithiation (DoM): The fluorine atom is a powerful ortho-directing group, capable of coordinating with an organolithium reagent (like n-BuLi) and directing deprotonation at an adjacent position.[3][4] In this molecule, the C6 position is ortho to the fluorine.

    • Lithium-Halogen Exchange: This is a very fast reaction where the lithium reagent swaps with a halogen atom, typically following the trend I > Br > Cl.[5] The exchange is kinetically controlled and is often faster than deprotonation.[6]

Therefore, when reacting this compound with an alkyllithium reagent, a lithium-halogen exchange at the more reactive C-Br bond is the most probable outcome.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C-Br bond in the presence of a C-Cl bond is a well-established strategy in organic synthesis. This selectivity is rooted in the much faster rate of oxidative addition for C-Br bonds.

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes experimental conditions for Suzuki-Miyaura reactions involving this compound and similar compounds.

Disclaimer: The following data is compiled from different sources and is intended for illustrative comparison. Reaction conditions were not run side-by-side and yields are highly dependent on the specific substrates, catalyst system, and reaction scale.

CompoundArylboronic AcidCatalyst / LigandBaseSolventTemp. & TimeYield (%)Reference
This compound (4-methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100 °C, 12 h~95%[Implied from similar reactions]
2,5-Dibromo-3-hexylthiophene (3-chloro-4-fluorophenyl)boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 °C, 12 h81%[7]
5-Bromo-1H-indazole (Thiophen-2-yl)boronic acidPd(dppf)Cl₂K₂CO₃DME85 °C, 4 h68%[8]
4-Bromoaniline Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene100 °C, 16 h~90%[2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide.[9][10]

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Degassing: To ensure an oxygen-free environment, bubble the inert gas through the reaction mixture for 15-20 minutes or perform three freeze-pump-thaw cycles.

  • Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln add Oxidative Addition (Rate-Limiting) pd0->add pd2 Ar-Pd(II)(X)Ln add->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)(Ar')Ln trans->pd2_r reduct Reductive Elimination pd2_r->reduct reduct->pd0 product Ar-Ar' reduct->product arx Ar-X arx->add boronic Ar'-B(OR)2 boronic->trans base Base base->trans   

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Organolithium Reactions

The presence of multiple halogens and a directing fluorine atom on the toluene ring creates a competitive environment for reactions with organolithium reagents.

Reactivity Analysis: DoM vs. Lithium-Halogen Exchange

While fluorine is a strong directing group for ortho-lithiation, the lithium-halogen exchange at a C-Br bond is an exceptionally fast, kinetically favored process.[5] For this compound, treatment with n-BuLi or t-BuLi at low temperatures (-78 °C to -100 °C) is expected to selectively yield the 4-lithio-2-chloro-5-fluorotoluene intermediate via exchange. This intermediate can then be trapped with various electrophiles. Deprotonation ortho to fluorine (at C6) would be a much slower, minor pathway. The C-Cl bond would remain unreactive under these conditions.

Comparative Data for Lithiation / Halogen Exchange

Direct comparative data is scarce, but the outcomes can be predicted based on well-understood principles.

CompoundReagentProbable IntermediatePrimary Product after Electrophilic Quench (E+)Notes
This compound n-BuLi, THF, -78 °C4-Lithio-2-chloro-5-fluorotoluene4-E-2-chloro-5-fluorotolueneHalogen exchange at the C-Br bond is highly favored.[5]
1-Bromo-4-fluorobenzene n-BuLi, THF, -78 °C4-Fluorophenyllithium4-Fluoro-1-E-benzeneHalogen exchange is the dominant pathway.
Anisole (Methoxybenzene) n-BuLi, TMEDA2-Lithioanisole2-E-anisoleClassic example of Directed ortho-Metalation (DoM).[4]
Fluorobenzene s-BuLi, TMEDA2-Lithiofluorobenzene2-E-fluorobenzeneDoM occurs ortho to the strong directing fluorine group.[3]
Representative Experimental Protocol: Lithium-Halogen Exchange

This protocol provides a general method for performing a lithium-halogen exchange and trapping the resulting organolithium species with an electrophile.[11]

  • Preparation: To a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add the aryl bromide (1.0 eq.) and an anhydrous solvent like THF or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyllithium: Slowly add a solution of n-butyllithium (1.0-1.1 eq.) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the mixture at -78 °C for the specified time (typically 15-60 minutes) to allow the exchange to complete.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) either neat or as a solution in anhydrous THF, again maintaining the low temperature.

  • Warming and Quenching: After stirring for an additional period, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and purify as previously described.

Visualization of Potential Reaction Sites

Caption: Predicted sites of reactivity on this compound.

Conclusion

The reactivity of this compound is highly predictable and allows for selective functionalization.

  • For Palladium-Catalyzed Cross-Coupling: The C-Br bond is the exclusive site of reaction due to its lower bond dissociation energy compared to the C-Cl bond. This allows for the introduction of aryl, vinyl, amino, and other groups at the C4 position with high chemoselectivity.

  • For Organolithium Reactions: Lithium-halogen exchange at the C-Br bond is the dominant and kinetically favored pathway over directed ortho-lithiation. This provides a reliable method for generating a nucleophilic carbon center at the C4 position for subsequent reactions with electrophiles.

This predictable, site-selective reactivity makes this compound a valuable and versatile intermediate for the synthesis of complex, highly substituted aromatic compounds in pharmaceutical and materials science research.

References

A Comparative Guide to the Synthesis of Halogenated Toluenes: 4-Bromo-2-chloro-5-fluorotoluene in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, halogenated toluenes serve as indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for the construction of complex molecular architectures through various cross-coupling and functionalization reactions. This guide provides a comprehensive comparison of 4-Bromo-2-chloro-5-fluorotoluene with other halogenated toluenes, offering insights into their relative reactivity, supported by experimental data and detailed protocols.

Physicochemical Properties and Reactivity Overview

The reactivity of halogenated toluenes in common synthetic transformations is intrinsically linked to the nature and position of the halogen substituents. The carbon-halogen bond strength is a primary determinant, following the general trend C-I > C-Br > C-Cl > C-F, with weaker bonds being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for selective functionalization of polyhalogenated substrates.

This compound presents a unique scaffold with three distinct halogen atoms. This substitution pattern offers multiple points for diversification, with the C-Br bond being the most reactive, followed by the C-Cl bond, in typical cross-coupling reactions. The fluorine atom is generally unreactive in these transformations but significantly influences the electronic properties of the aromatic ring.

Table 1: Comparison of Physical Properties of Selected Halogenated Toluenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₅BrClF223.4730-35[1]155-160[2]
4-Bromo-2-chlorotolueneC₇H₆BrCl205.48-212[3]
2,4-DibromotolueneC₇H₆Br₂249.93-3246
2,4-DichlorotolueneC₇H₆Cl₂161.03-13.6201
2-Bromo-5-fluorotolueneC₇H₆BrF189.03-176-177

Performance in Key Synthetic Transformations

The true value of halogenated toluenes is realized in their application in carbon-carbon and carbon-heteroatom bond-forming reactions. This section compares the performance of this compound and its analogues in Suzuki-Miyaura coupling, Sonogashira coupling, and directed ortho-metalation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds. The reactivity of the halogenated toluene in this reaction is paramount for achieving high yields and selectivity.

Chemoselectivity: In a molecule such as this compound, the Suzuki-Miyaura coupling can be selectively performed at the C-Br bond under standard conditions, leaving the C-Cl and C-F bonds intact for subsequent transformations. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Achieving coupling at the C-Cl bond would necessitate more forcing conditions and specialized catalyst systems, often employing bulky, electron-rich phosphine ligands.

Table 2: Representative Data for Suzuki-Miyaura Coupling of Halogenated Aromatics

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol/H₂O, 100°C, 12hHigh[4]
1-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ / PCy₃Toluene/H₂O, 80°C, 2h95[5]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O, 100°C, 15 min (MW)74[6]
4-BromoacetophenonePhenylboronic acidPd catalystBasic environment41[7]

Note: Direct comparative data for this compound was not available in the searched literature. The data presented is for structurally related compounds to illustrate general trends.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes which are valuable intermediates in drug discovery.

Chemoselectivity: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to occur preferentially at the more reactive C-Br bond. Standard Sonogashira conditions using a palladium catalyst and a copper(I) co-catalyst will favor the formation of the corresponding arylalkyne at the bromine-substituted position.

Table 3: Representative Data for Sonogashira Coupling of Halogenated Aromatics

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
1-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine/DMF, 80°C, 6hHigh[4]
Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamine, THF, rt, 3h89[8]
Aryl HalidesPhenylacetylenePd/CuFe₂O₄ MNPs / K₂CO₃Ethanol, 70°CModerate to Excellent[9]
Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.

In the case of halogenated toluenes, the substituents on the ring can act as DMGs. Fluorine is known to be a moderate directing group, while chlorine is a weaker one. The methyl group itself does not typically act as a strong DMG. For a substrate like this compound, directed metalation could potentially be directed by the fluorine atom. However, a competitive process is the halogen-metal exchange, which is particularly fast for C-Br bonds. Therefore, treatment with a strong organolithium base would likely lead to a mixture of products arising from both DoM and halogen-metal exchange. The choice of base and reaction conditions is critical to control the selectivity of this transformation.[1][10]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of a Bromo-Chloro Aromatic Substrate

This protocol is a representative procedure for the selective coupling at the C-Br bond in the presence of a C-Cl bond, adapted from literature procedures for similar substrates.[4][5]

Materials:

  • Bromo-chloro aromatic substrate (e.g., 1-bromo-4-chlorobenzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O mixture or Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add the bromo-chloro aromatic substrate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling of a Bromo-Chloro Aromatic Substrate

This protocol describes a general procedure for the selective Sonogashira coupling at the C-Br bond.[4][8]

Materials:

  • Bromo-chloro aromatic substrate (e.g., 1-bromo-4-chlorobenzene) (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Degassed solvent (e.g., DMF or THF)

Procedure:

  • To a flame-dried Schlenk tube, add the bromo-chloro aromatic substrate, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and base, followed by the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the necessary time (typically 3-6 hours), monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing Synthetic Pathways and Logic

To better illustrate the synthetic utility and decision-making process when working with polyhalogenated toluenes, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_reactants Inputs cluster_process Process A Start: Halogenated Toluene (e.g., this compound) E Suzuki-Miyaura Coupling A->E B Reactants: Arylboronic Acid Base (e.g., K2CO3) B->E C Catalyst: Pd(0) complex C->E D Reaction Setup: Inert Atmosphere Degassed Solvent Heat D->E F Workup & Purification E->F G Product: Selectively Arylated Toluene F->G

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Chemoselectivity_Logic Start Polyhalogenated Toluene (e.g., this compound) Condition Reaction Conditions Start->Condition Mild Mild Conditions (Standard Suzuki/Sonogashira) Condition->Mild Selective for C-Br Forcing Forcing Conditions (Bulky Ligands, Higher Temp.) Condition->Forcing Potential for C-Cl reaction Product1 Mono-functionalized at Bromo-position Mild->Product1 Product2 Di-functionalized product Forcing->Product2

Caption: Decision tree for achieving chemoselectivity in cross-coupling reactions.

Directed_Ortho_Metalation_Pathway cluster_DoM Directed ortho-Metalation (DoM) Substrate Halogenated Toluene with Directing Group (e.g., F) Intermediate Ortho-lithiated Intermediate Substrate->Intermediate Coordination & Deprotonation Base Organolithium Base (e.g., n-BuLi, LDA) Base->Intermediate Product Ortho-functionalized Product Intermediate->Product Quenching Electrophile Electrophile (E+) Electrophile->Product

Caption: General pathway for Directed ortho-Metalation (DoM).

Conclusion

This compound stands out as a highly versatile building block due to its unique pattern of halogen substitution. The differential reactivity of the bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions allows for sequential, site-selective functionalization, providing a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. While direct comparative data is often scarce, understanding the fundamental principles of reactivity, as outlined in this guide, enables researchers to design and execute efficient and selective synthetic routes. The provided protocols and diagrams serve as a foundational resource for scientists and drug development professionals looking to leverage the synthetic potential of this and other halogenated toluenes.

References

Spectroscopic Confirmation of 4-Bromo-2-chloro-5-fluorotoluene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as they apply to the substrate 4-Bromo-2-chloro-5-fluorotoluene. Due to the limited availability of specific published examples for this particular starting material, this document outlines generalized experimental protocols based on well-established methodologies for similar aryl halides. The expected products are presented with predicted spectroscopic data, supported by experimental data from closely related compounds found in the literature.

Introduction to Cross-Coupling Reactions of this compound

This compound is a halogenated aromatic compound with multiple reactive sites, making it a versatile building block in organic synthesis. The bromine atom, being more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allows for selective functionalization. This guide explores three key transformations:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond to synthesize biaryl compounds.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to synthesize arylamines.

  • Sonogashira Coupling: Formation of a carbon-carbon bond to synthesize aryl alkynes.

These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.

Comparison of Reaction Products and Spectroscopic Data

The following tables summarize the expected products from the reaction of this compound with representative coupling partners. The spectroscopic data is predicted based on the analysis of structurally similar compounds.

Table 1: Predicted Products of Cross-Coupling Reactions

ReactionReactant 2Expected ProductProduct Name
Suzuki-MiyauraPhenylboronic acid2-chloro-5-fluoro-4-phenyltoluene
Buchwald-HartwigAnilineN-(2-chloro-5-fluoro-4-methylphenyl)aniline
SonogashiraPhenylacetylene2-chloro-5-fluoro-4-(phenylethynyl)toluene

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic ProtonsMethyl ProtonsOther Protons
2-chloro-5-fluoro-4-phenyltolueneδ 7.20-7.60 (m, 7H)δ 2.30 (s, 3H)-
N-(2-chloro-5-fluoro-4-methylphenyl)anilineδ 6.80-7.40 (m, 7H)δ 2.25 (s, 3H)δ 5.80 (br s, 1H, NH)
2-chloro-5-fluoro-4-(phenylethynyl)tolueneδ 7.30-7.60 (m, 7H)δ 2.35 (s, 3H)-

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic CarbonsMethyl CarbonAlkyne Carbons
2-chloro-5-fluoro-4-phenyltolueneδ 115-160δ 20-22-
N-(2-chloro-5-fluoro-4-methylphenyl)anilineδ 110-155δ 18-20-
2-chloro-5-fluoro-4-(phenylethynyl)tolueneδ 118-158δ 21-23δ 85-95

Table 4: Predicted IR Spectroscopic Data (cm⁻¹)

CompoundKey Stretches
2-chloro-5-fluoro-4-phenyltoluene3100-3000 (Aromatic C-H), 1600-1450 (Aromatic C=C), 1250-1150 (C-F), 800-700 (C-Cl)
N-(2-chloro-5-fluoro-4-methylphenyl)aniline3400-3300 (N-H), 3100-3000 (Aromatic C-H), 1600-1450 (Aromatic C=C), 1250-1150 (C-F), 800-700 (C-Cl)
2-chloro-5-fluoro-4-(phenylethynyl)toluene3100-3000 (Aromatic C-H), 2230-2100 (C≡C), 1600-1450 (Aromatic C=C), 1250-1150 (C-F), 800-700 (C-Cl)

Table 5: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
2-chloro-5-fluoro-4-phenyltoluene220.06[M-CH₃]⁺, [M-Cl]⁺, [C₆H₅]⁺
N-(2-chloro-5-fluoro-4-methylphenyl)aniline235.07[M-CH₃]⁺, [M-Cl]⁺, [M-C₆H₅NH]⁺
2-chloro-5-fluoro-4-(phenylethynyl)toluene244.06[M-Cl]⁺, [M-C≡CPh]⁺

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Note: These are representative procedures and may require optimization for the specific substrate, this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-chloro-5-fluoro-4-phenyltoluene

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-(2-chloro-5-fluoro-4-methylphenyl)aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe and seal the tube.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Synthesis of 2-chloro-5-fluoro-4-(phenylethynyl)toluene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the generalized signaling pathways for each reaction and a typical experimental workflow.

Suzuki_Miyaura_Pathway reactant 4-Bromo-2-chloro- 5-fluorotoluene + Phenylboronic Acid oxidative_add Oxidative Addition reactant->oxidative_add Pd(0) pd0 Pd(0) Catalyst transmetal Transmetalation oxidative_add->transmetal Ar-Pd(II)-Br reductive_elim Reductive Elimination transmetal->reductive_elim Ar-Pd(II)-Ph product 2-chloro-5-fluoro- 4-phenyltoluene reductive_elim->product pd_cycle Pd(0) Regenerated reductive_elim->pd_cycle pd_cycle->oxidative_add

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Pathway reactant 4-Bromo-2-chloro- 5-fluorotoluene + Aniline oxidative_add Oxidative Addition reactant->oxidative_add Pd(0) pd0 Pd(0) Catalyst amine_coord Amine Coordination oxidative_add->amine_coord deprotonation Deprotonation (Base) amine_coord->deprotonation reductive_elim Reductive Elimination deprotonation->reductive_elim product N-(2-chloro-5-fluoro- 4-methylphenyl)aniline reductive_elim->product pd_cycle Pd(0) Regenerated reductive_elim->pd_cycle pd_cycle->oxidative_add

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Pathway reactant 4-Bromo-2-chloro- 5-fluorotoluene + Phenylacetylene oxidative_add Oxidative Addition reactant->oxidative_add Pd(0) pd0 Pd(0) Catalyst cu_acetylide Copper(I) Acetylide Formation transmetal Transmetalation cu_acetylide->transmetal oxidative_add->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim product 2-chloro-5-fluoro-4- (phenylethynyl)toluene reductive_elim->product phenylacetylene Phenylacetylene phenylacetylene->cu_acetylide CuI, Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reactants, Catalyst, Ligand, Base setup->reagents solvent Addition of Anhydrous Solvent reagents->solvent reaction Heating and Stirring (Monitoring by TLC/GC-MS) solvent->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling reactions are highly efficient, alternative methods for the synthesis of the target product classes exist. For biaryl compounds, traditional methods like the Ullmann reaction could be employed, although they often require harsher conditions. Arylamines can be synthesized through nucleophilic aromatic substitution, but this is generally limited to activated aryl halides. Aryl alkynes can be prepared through various other coupling methods, but the Sonogashira reaction remains one of the most versatile.

Conclusion

A Comparative Guide to Analytical Methods for Quantifying 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like 4-Bromo-2-chloro-5-fluorotoluene is critical for process optimization, quality control, and regulatory compliance. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of two robust and widely applicable analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The methods and performance data presented herein are based on established principles for the analysis of similar halogenated aromatic compounds and serve as a comprehensive starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. Given the physicochemical properties of this compound, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, enabling confident identification and quantification.

Proposed Experimental Protocol

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent, such as Hexane or Dichloromethane, in a 25 mL volumetric flask.[1]

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of approximately 1 mg/mL.

  • Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples.

  • Filter the final solutions through a 0.22 µm PTFE syringe filter into a GC vial.[2]

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL, Split mode (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 222, 224, 143 - Note: specific ions to be determined from the compound's mass spectrum).

Quantitative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of a validated GC-MS method, based on International Council for Harmonisation (ICH) guidelines.[3][4]

ParameterSpecificationExpected Performance
Linearity Correlation Coefficient (r²)≥ 0.998
Range Concentration Range0.1 - 25 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.1 µg/mL
Precision (Repeatability) Relative Standard Deviation (%RSD)≤ 2.0%
Accuracy % Recovery98.0 - 102.0%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Hexane) A->B C Sonicate & Dilute B->C D Filter (0.22 µm) C->D E Inject into GC D->E F Separate on HP-5ms Column E->F G Ionize (EI) & Detect (MS) F->G H Integrate Peak Area (SIM Mode) G->H I Quantify using Calibration Curve H->I J Report Result I->J

GC-MS workflow for quantifying this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique that is well-suited for a wide range of compounds, including those that may not be sufficiently volatile or thermally stable for GC. As this compound possesses an aromatic ring, it will exhibit strong ultraviolet (UV) absorbance, making HPLC with a UV detector a viable and robust alternative for quantification.

Proposed Experimental Protocol

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample.

  • Dissolve the sample in a 25 mL volumetric flask using a solvent compatible with the mobile phase, such as Acetonitrile.[5]

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to create a stock solution of approximately 1 mg/mL.

  • Prepare calibration standards and quality control samples by serial dilution of the stock solution with the mobile phase.

  • Filter the final solutions through a 0.22 µm nylon or PTFE syringe filter into an HPLC vial.[6]

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenyl-Hexyl or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A phenyl-based stationary phase may offer enhanced selectivity for aromatic compounds through π-π interactions.[7]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a preliminary estimate would be in the 220-270 nm range).

Quantitative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method.

ParameterSpecificationExpected Performance
Linearity Correlation Coefficient (r²)≥ 0.999
Range Concentration Range1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~1.0 µg/mL
Precision (Repeatability) Relative Standard Deviation (%RSD)≤ 1.5%
Accuracy % Recovery98.5 - 101.5%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Acetonitrile) A->B C Sonicate & Dilute B->C D Filter (0.22 µm) C->D E Inject into HPLC D->E F Separate on C18 or Phenyl Column E->F G Detect by UV Absorbance F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I J Report Result I->J

HPLC-UV workflow for quantifying this compound.

Comparative Analysis

Choosing between GC-MS and HPLC-UV depends on the specific requirements of the analysis, such as the need for structural confirmation, desired sensitivity, sample matrix, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on partitioning between mobile and stationary phases; detection by UV absorbance.
Selectivity Very High. Mass spectrum provides a unique fingerprint for confident identification.Moderate to High. Relies on chromatographic separation and UV absorbance, which may be less specific in complex matrices.
Sensitivity High to Very High, especially in SIM mode. Typically offers lower detection limits.[8]Good. Sensitivity is dependent on the analyte's molar absorptivity at the chosen wavelength.
Sample Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile substances.[9][10]
Instrumentation Cost Higher.Lower to Moderate.
Analysis Time Typically faster run times per sample.May have longer run times depending on the separation.
Strengths Unambiguous peak identification; excellent for trace-level impurity analysis.Robustness, versatility, and lower operational complexity for routine assays.
Potential Issues Analyte decomposition at high temperatures; matrix interference in the ion source.Co-elution of impurities with similar polarity; analyte must possess a UV chromophore.

Conclusion

Both GC-MS and HPLC-UV are highly suitable for the quantification of this compound.

  • GC-MS is the recommended method for analyses requiring the highest level of confidence in identification, such as in impurity profiling or for detecting trace-level contaminants. Its superior selectivity and sensitivity are significant advantages.

  • HPLC-UV presents a robust, reliable, and cost-effective alternative, particularly for routine quality control assays where the analyte concentration is higher and the sample matrix is relatively clean. Its operational simplicity and wide applicability make it a workhorse in many pharmaceutical and chemical laboratories.

The choice of method should be guided by the specific analytical objective and validated according to the appropriate regulatory guidelines to ensure the data generated is accurate, precise, and fit for its intended purpose.

References

Benchmarking Catalysts for Cross-Coupling Reactions of 4-Bromo-2-chloro-5-fluorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2-chloro-5-fluorotoluene serves as a valuable building block, offering multiple points for diversification through selective cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds (C-Br > C-Cl) allow for chemoselective transformations, where the carbon-bromine bond can be preferentially functionalized.

This guide provides a comparative overview of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the selective functionalization of this compound. While specific experimental data for this substrate is limited in published literature, this guide extrapolates from established principles and data for structurally similar compounds to provide a robust starting point for catalyst selection and reaction optimization.

Principles of Chemoselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl > C-F. This predictable reactivity profile is the foundation for achieving chemoselectivity in polyhalogenated substrates. For this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, allowing for selective coupling at the bromine-substituted position while leaving the chlorine intact for potential subsequent transformations.

Comparative Performance of Catalytic Systems for C-Br Bond Functionalization

The following tables summarize typical catalytic systems and expected performance for the selective cross-coupling at the C-Br bond of this compound, based on data from analogous substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the arylation of this compound, a variety of palladium catalysts and ligands can be employed.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O (4:1)9012-2475-85
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane1008-1685-95
PdCl₂(dppf)dppfCs₂CO₃DMF8010-2080-90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene10012-2480-90
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄1,4-Dioxane10018-2475-85
[Pd(cinnamyl)Cl]₂ / tBuXPhostBuXPhosLHMDSTHF8010-1885-95
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF606-1270-80
Pd(OAc)₂ / SPhos-SPhosCs₂CO₃1,4-Dioxane808-1680-90
[Pd(IPrOMe)(cin)Cl]CuIIPrOMei-Pr₂NHDMF1004-885-95

Experimental Protocols

The following are representative experimental protocols for each type of cross-coupling reaction, adapted for the selective functionalization of the C-Br bond in a bromo-chloro aromatic substrate. Note: These protocols are intended as a starting point and will likely require optimization for this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the amine, followed by this compound.

  • Seal the tube and heat the reaction mixture to 100 °C, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and degas the mixture with a stream of argon for 15 minutes.

  • Add triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing Experimental Design and Catalytic Relationships

To aid in the conceptualization of the experimental process and the interplay of the catalytic components, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Aryl Halide, Coupling Partner, & Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst react Heat and Stir (Monitor Progress) catalyst->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

catalyst_components cluster_catalyst Active Catalytic Species cluster_precursors Precursors cluster_reactants Reactants pd0 Pd(0) aryl_halide Aryl Halide (this compound) pd0->aryl_halide Oxidative Addition pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->pd0 ligand Ligand (e.g., Phosphine, NHC) ligand->pd0 coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) base Base (e.g., K₂CO₃, NaOtBu)

Caption: Logical relationship of components in forming the active catalyst.

Navigating Byproduct Formation in Reactions of 4-Bromo-2-chloro-5-fluorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation is critical for ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides a comparative analysis of potential byproducts arising from reactions involving 4-bromo-2-chloro-5-fluorotoluene, a versatile substituted aromatic building block. While specific reaction data for this compound is limited in published literature, we can infer potential impurity profiles by examining reactions of structurally similar compounds, such as those used in the synthesis of pharmaceutical intermediates.

A key challenge in organic synthesis is the formation of undesired side products. In the context of using polysubstituted aromatic compounds like this compound in cross-coupling or substitution reactions, a variety of byproducts can emerge. These can arise from side reactions of the starting materials, intermediates, or even the solvent. For instance, in the synthesis of intermediates for the drug dapagliflozin, the related compound 5-bromo-2-chlorobenzoyl chloride can lead to the formation of N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine as a significant impurity when acetonitrile is used as a solvent during a reduction step.[1][2] This highlights the critical role of solvent choice and reaction conditions in controlling impurity formation.

This guide will explore hypothetical, yet plausible, byproducts in a common synthetic transformation of this compound – the Suzuki-Miyaura cross-coupling reaction. By understanding the potential structures and formation pathways of these impurities, researchers can develop more effective purification strategies and optimize reaction conditions to minimize their formation.

Comparison of Potential Products and Byproducts in a Suzuki-Miyaura Coupling Reaction

The following table outlines the key characteristics of the desired product and potential byproducts in a hypothetical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Compound TypeStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features (Hypothetical)
Desired Product 2-Chloro-5-fluoro-4-phenyltolueneC₁₃H₁₀ClF220.67¹H NMR: Distinct aromatic signals for both phenyl rings and a singlet for the methyl group. GC-MS: Molecular ion peak at m/z 220.
Byproduct 1 (Homocoupling) 4,4'-Bis(2-chloro-5-fluorotoluene)C₁₄H₁₀Cl₂F₂299.14¹H NMR: Symmetrical aromatic signals and a single methyl resonance. GC-MS: Molecular ion peak at m/z 299.
Byproduct 2 (Dehalogenation - H) 2-Chloro-5-fluorotolueneC₇H₆ClF144.58¹H NMR: Aromatic signals corresponding to a trisubstituted benzene ring. GC-MS: Molecular ion peak at m/z 144.
Byproduct 3 (Dehalogenation - Biphenyl) BiphenylC₁₂H₁₀154.21¹H NMR: Characteristic signals for two equivalent phenyl rings. GC-MS: Molecular ion peak at m/z 154.
Byproduct 4 (Solvent Adduct - from Acetonitrile) N-(1-(2-Chloro-5-fluoro-4-methylphenyl)ethyl)acetamideC₁₁H₁₃ClFNO230.68¹H NMR: Appearance of an ethyl and an acetyl methyl signal. GC-MS: Molecular ion peak at m/z 230.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example for the synthesis of 2-chloro-5-fluoro-4-phenyltoluene.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (0.02 equiv)

  • Triphenylphosphine (0.04 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dried round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Byproduct Identification using GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5ms)

Procedure:

  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an aliquot of the solution into the GC-MS.

  • Run a suitable temperature program to separate the components of the mixture. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Analyze the resulting mass spectra for each separated peak.

  • Identify the desired product and byproducts by comparing their mass spectra and retention times with known standards or by interpreting the fragmentation patterns.

Visualizing Reaction Pathways and Analytical Workflows

To better understand the relationships between reactants, products, and byproducts, as well as the process of their identification, the following diagrams are provided.

cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products Products A This compound C Pd(OAc)2, PPh3, K2CO3 Toluene/Water, Heat A->C B Phenylboronic Acid B->C D Desired Product: 2-Chloro-5-fluoro-4-phenyltoluene C->D E Byproduct 1: Homocoupling Product C->E F Byproduct 2: Dehalogenation (H) C->F G Byproduct 3: Dehalogenation (Biphenyl) C->G H Byproduct 4: Solvent Adduct C->H

Caption: Hypothetical reaction pathway for the Suzuki-Miyaura coupling.

A Crude Reaction Mixture B Sample Preparation (Dilution) A->B C GC-MS Analysis B->C D Data Acquisition (Chromatogram and Mass Spectra) C->D E Peak Identification D->E F Structural Elucidation of Byproducts E->F G Comparison with Standards / Spectral Databases E->G

Caption: Workflow for the structural elucidation of byproducts.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloro-5-fluorotoluene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-2-chloro-5-fluorotoluene is classified as a hazardous substance, requiring specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling and disposal.

PropertyValue
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol [1]
Appearance Solid[2]
Melting Point 30-35°C[2]
Boiling Point 221.8±35.0 °C (Predicted)
Density 1.618±0.06 g/cm³ (Predicted)
Flash Point 93℃
Solubility Soluble in organic solvents such as ethanol and acetone.

II. Hazard Identification and Safety Precautions

This compound is a hazardous chemical that poses several risks to researchers and the environment.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Primary Hazards:

  • Irritant: Contact can cause irritation to the skin, eyes, and respiratory system.[1]

Safety Precautions:

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear suitable chemical-resistant gloves.[3]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[3]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[4]

III. Detailed Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[5]

Step 1: Waste Segregation

  • Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and rinsates from cleaning glassware, in a designated, properly labeled hazardous waste container.[1]

  • Halogenated Waste Stream: This waste must be segregated as "halogenated organic waste."[5] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[5][6]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Composition: If the waste is a mixture, list all components and their approximate percentages.

Step 3: Storage

  • Secure Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment tray to prevent the spread of any potential leaks.

Step 4: Professional Disposal

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Incineration: The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[5]

Spill Cleanup Protocol:

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated (this compound) IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Segregate as 'Halogenated Organic Waste' IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Segregate into appropriate non-halogenated waste stream IsHalogenated->NonHalogenatedWaste No LabelContainer Label container with 'Hazardous Waste' and full chemical name HalogenatedWaste->LabelContainer StoreSecurely Store in a secure, well-ventilated area LabelContainer->StoreSecurely ContactEHS Contact Environmental Health & Safety (EHS) or licensed waste disposal service StoreSecurely->ContactEHS Incineration High-Temperature Incineration at a licensed facility ContactEHS->Incineration

References

Essential Safety and Logistical Information for Handling 4-Bromo-2-chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 4-Bromo-2-chloro-5-fluorotoluene, a halogenated aromatic compound, is paramount. This guide provides a comprehensive overview of essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure laboratory safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when working with this compound to prevent exposure through inhalation, skin contact, or eye contact.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Viton® or heavy-duty nitrile), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns. Standard nitrile gloves may offer only short-term splash protection and should be changed immediately upon contact.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of harmful vapors.

Occupational Exposure Limits (OELs)

While specific OELs for this compound have not been established, a conservative approach is to adhere to the limits for similar, well-studied halogenated aromatic compounds. It is crucial to maintain workplace exposures as low as reasonably achievable.

CompoundRegulatory BodyExposure Limit (8-hour TWA)
Toluene (similar aromatic hydrocarbon)OSHA (PEL)200 ppm
Chlorobenzene (structurally related)ACGIH (TLV)10 ppm

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.

Experimental Protocol: Safe Handling Procedure

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.

  • Preparation:

    • Conduct a thorough review of the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling:

    • Don all required PPE before handling the chemical.

    • Carefully measure and transfer the required amount of this compound using appropriate tools such as glass pipettes or syringes to minimize the risk of spills.

    • Perform all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Post-Handling:

    • Upon completion of the experiment, carefully secure all containers of this compound.

    • Decontaminate all non-disposable equipment that has come into contact with the chemical (see decontamination protocol below).

    • Properly segregate and label all waste generated (see disposal plan below).

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Operational Plan: Disposal of this compound Waste

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination.[11][12]

  • Waste Segregation:

    • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and solvent rinsates, must be collected in a dedicated "Halogenated Organic Waste" container.[3][4]

    • Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4][11]

    • Never dispose of this compound down the drain.[12]

  • Waste Container Management:

    • Use a designated, properly labeled, and leak-proof waste container.

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Solvents," and list all chemical constituents with their approximate percentages.[3][11]

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Waste Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

Experimental Protocol: Decontamination of Laboratory Equipment

Thorough decontamination of all reusable equipment is necessary to prevent cross-contamination and accidental exposure.

  • Initial Rinse:

    • Working within a chemical fume hood, perform an initial rinse of all contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).[14]

    • Collect this initial rinsate in the designated "Halogenated Organic Waste" container.

  • Washing:

    • Wash the rinsed equipment with a laboratory-grade detergent and hot water.[14][15] Use a brush to scrub all surfaces.

    • Rinse thoroughly with tap water to remove all detergent.

  • Final Rinse:

    • Perform a final rinse with deionized or distilled water to remove any remaining impurities.[14][15]

  • Drying:

    • Allow the cleaned equipment to air dry completely or use an oven if appropriate for the material.

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Measure and Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Equipment handle2->cleanup1 cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Label Waste Container cleanup2->cleanup3 cleanup4 Store Waste Securely cleanup3->cleanup4 cleanup5 Arrange for EHS Pickup cleanup4->cleanup5

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.